Product packaging for Etelcalcetide Hydrochloride(Cat. No.:CAS No. 1334237-71-6)

Etelcalcetide Hydrochloride

Cat. No.: B607378
CAS No.: 1334237-71-6
M. Wt: 1084.7 g/mol
InChI Key: KHQMSZGKHGQUHG-WZDHWKSBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etelcalcetide hydrochloride is a novel, synthetic peptide agonist of the calcium-sensing receptor (CaSR), provided for research use in the study of mineral metabolism and related disorders. Its primary research value lies in modeling the therapeutic inhibition of parathyroid hormone (PTH) secretion. As a positive allosteric modulator, Etelcalcetide binds covalently to cysteine residues in the extracellular domain of the CaSR, enhancing the receptor's sensitivity to extracellular calcium and leading to a potent suppression of PTH secretion from parathyroid cells . This mechanism provides a critical tool for investigating the pathophysiology and treatment of secondary hyperparathyroidism (SHPT), particularly in the context of chronic kidney disease (CKD) . In preclinical models of CKD, administration of Etelcalcetide has been shown to significantly lower plasma levels of not only PTH but also fibroblast growth factor-23 (FGF23), a key phosphaturic hormone . A notable area of investigation is the compound's observed effect on preventing vascular calcification in rodent models of renal insufficiency, an effect attributed at least in part to its dual action of reducing serum FGF23, calcium, and phosphorus levels . Researchers can utilize this compound to explore calcimimetic effects on bone turnover markers, parathyroid gland hyperplasia, and cardiovascular complications associated with abnormal mineral balance. This compound is distinct from other calcimimetics due to its peptide structure, composed predominantly of D-amino acids, which renders it resistant to proteolytic cleavage and metabolically inert . It is eliminated primarily via renal excretion and is efficiently cleared during dialysis, making it a particularly relevant agent for studies modeling hemodialysis scenarios . This compound is offered For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74ClN21O10S2 B607378 Etelcalcetide Hydrochloride CAS No. 1334237-71-6

Properties

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQMSZGKHGQUHG-WZDHWKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74ClN21O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158103
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1084.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334237-71-6
Record name Etelcalcetide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETELCALCETIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of Etelcalcetide with the Calcium-Sensing Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of etelcalcetide to the calcium-sensing receptor (CaSR). It includes quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Etelcalcetide and the Calcium-Sensing Receptor

Etelcalcetide is a novel calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis.[1] It is a synthetic peptide that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor (GPCR), plays a crucial role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH).[2] Etelcalcetide enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in PTH secretion.[1]

Unlike the first-generation calcimimetic cinacalcet, which binds to the transmembrane domain of the CaSR, etelcalcetide has a distinct binding site in the extracellular domain of the receptor.[3] This guide delves into the specifics of this interaction, providing the available quantitative data and the methodologies used to obtain it.

Quantitative Binding and Functional Data

The interaction of etelcalcetide with the CaSR has been characterized primarily through in vitro functional assays that measure the downstream consequences of receptor activation. Direct radioligand binding assays are challenging due to the nature of the ligand and its covalent binding mechanism. The following tables summarize the key quantitative parameters reported in the literature.

ParameterValueAssay TypeCell LineConditionsReference
EC50 25 µMInositol Monophosphate (IP1) AccumulationHEK-293T expressing human CaSRIn the presence of 1.2 mM CaCl2[4]
EC50 0.53 µM (95% CI: 0.28-1.0 µM)Intracellular Calcium MobilizationHEK-293T expressing human CaSRIn the presence of 1.0 mM Ca2+[1]

Note: The difference in EC50 values can be attributed to the different functional endpoints measured in the two assays (IP1 accumulation versus intracellular calcium mobilization) and slight variations in experimental conditions.

Binding Mechanism and Site

Etelcalcetide's mechanism of action involves a unique covalent interaction with the CaSR. It is predicted to form a disulfide bond with cysteine 482 (Cys482), located in the Venus flytrap (VFT) domain of the receptor's extracellular region.[2][5] This covalent binding is a key feature that distinguishes it from other calcimimetics.

Even in the absence of extracellular calcium, etelcalcetide can directly activate the CaSR, indicating it can function as a direct agonist, although significantly higher concentrations are required for the same magnitude of response.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key in vitro functional assays used to characterize the binding and activity of etelcalcetide on the CaSR.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate, a downstream product of Gq/11-mediated phospholipase C activation, upon CaSR stimulation.

Objective: To determine the potency (EC50) of etelcalcetide in activating the CaSR-mediated IP1 signaling pathway.

Materials:

  • HEK-293T cells stably expressing the human CaSR (hCaSR)

  • Parental HEK-293T cells (for control)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Etelcalcetide stock solution

  • IP-One HTRF assay kit (Cisbio)

  • Assay buffer (as per kit instructions)

  • Calcium chloride (CaCl2)

Procedure:

  • Cell Culture: Culture HEK-293T/hCaSR and parental HEK-293T cells in appropriate culture medium until they reach the desired confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Ligand Preparation: Prepare serial dilutions of etelcalcetide in the assay buffer containing a fixed concentration of CaCl2 (e.g., 1.2 mM).

  • Assay: a. Remove the culture medium from the wells. b. Wash the cells with PBS. c. Add the prepared etelcalcetide dilutions to the respective wells. d. Incubate the plate at 37°C for the time specified in the assay kit protocol (typically 60 minutes). e. Lyse the cells and add the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate) according to the manufacturer's instructions. f. Incubate the plate in the dark at room temperature for the recommended duration.

  • Data Acquisition: Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.

  • Data Analysis: Calculate the ratio of the emission signals and convert this to IP1 concentration using a standard curve. Plot the IP1 concentration against the logarithm of the etelcalcetide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon CaSR activation.

Objective: To determine the potency (EC50) of etelcalcetide in inducing calcium mobilization downstream of CaSR activation.

Materials:

  • HEK-293T cells stably expressing the hCaSR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Etelcalcetide stock solution

  • Calcium chloride (CaCl2)

  • NPS-2143 (CaSR antagonist for control experiments)

Procedure:

  • Cell Culture and Seeding: Culture and seed HEK-293T/hCaSR cells in 96-well plates as described for the IP1 assay.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive fluorescent dye and Pluronic F-127 in the assay buffer. b. Remove the culture medium and incubate the cells with the loading buffer at 37°C for a specified time (e.g., 60 minutes). c. Wash the cells with assay buffer to remove excess dye.

  • Assay: a. Prepare serial dilutions of etelcalcetide in the assay buffer containing a fixed concentration of CaCl2 (e.g., 1.0 mM). b. Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. c. Add the etelcalcetide dilutions to the wells and immediately start recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each concentration of etelcalcetide. Plot the peak response against the logarithm of the etelcalcetide concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.[1]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by etelcalcetide and the general workflow of the in vitro assays.

G Etelcalcetide-Mediated CaSR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Parathyroid Gland Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR Binds to extracellular domain (Cys482) Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Stimulates Intra_Ca Increased Intracellular Ca2+ Ca_release->Intra_Ca PTH_secretion Decreased PTH Secretion PKC->PTH_secretion Inhibits Intra_Ca->PKC Activates Intra_Ca->PTH_secretion Inhibits

Caption: Etelcalcetide signaling cascade in parathyroid cells.

G Experimental Workflow for In Vitro Functional Assays cluster_assay Assay Specific Steps start Start cell_culture Culture HEK-293T cells expressing hCaSR start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding ligand_prep Prepare serial dilutions of Etelcalcetide seeding->ligand_prep ip1_assay IP1 Accumulation Assay (Incubate with ligand, lyse, add HTRF reagents) ligand_prep->ip1_assay For IP1 Assay ca_assay Calcium Mobilization Assay (Load with Ca2+ dye, measure fluorescence) ligand_prep->ca_assay For Ca2+ Assay data_acq Data Acquisition (Plate Reader/FLIPR) ip1_assay->data_acq ca_assay->data_acq data_analysis Data Analysis (Dose-response curve fitting) data_acq->data_analysis ec50 Determine EC50 value data_analysis->ec50 end End ec50->end

Caption: Workflow for etelcalcetide functional potency assays.

G Logical Relationship of Etelcalcetide's Action etelcalcetide Etelcalcetide casr CaSR (Extracellular Domain) etelcalcetide->casr Binds to allosteric_modulation Positive Allosteric Modulation etelcalcetide->allosteric_modulation Results in covalent_bond Covalent Disulfide Bond (with Cys482) casr->covalent_bond Forms increased_sensitivity Increased CaSR sensitivity to extracellular Ca2+ allosteric_modulation->increased_sensitivity gq11_activation Gq/11 Pathway Activation increased_sensitivity->gq11_activation pth_reduction Reduced PTH Secretion gq11_activation->pth_reduction calcium_homeostasis Regulation of Calcium Homeostasis pth_reduction->calcium_homeostasis

Caption: Etelcalcetide's mechanism of action.

Conclusion

Etelcalcetide represents a significant advancement in the management of secondary hyperparathyroidism, distinguished by its unique peptide structure and covalent binding mechanism to the extracellular domain of the calcium-sensing receptor. The available in vitro data, primarily from functional assays measuring IP1 accumulation and intracellular calcium mobilization, confirm its potent activity as a positive allosteric modulator and direct agonist of the CaSR. Further research to determine the precise kinetic parameters of its covalent interaction and to obtain direct binding affinity data will provide a more complete understanding of its pharmacological profile. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of calcium homeostasis and GPCR pharmacology.

References

The Intravenous Calcimimetic Etelcalcetide: A Deep Dive into its Preclinical Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacodynamics of etelcalcetide, a second-generation intravenous calcimimetic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical animal models, offering a comprehensive overview of its mechanism of action, efficacy in modulating mineral homeostasis, and the experimental frameworks used to elucidate these properties.

Executive Summary

Etelcalcetide is a novel synthetic peptide that acts as an allosteric activator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[1] This activation mimics the effect of high serum calcium levels, leading to a subsequent reduction in the synthesis and secretion of parathyroid hormone (PTH). Preclinical studies in rodent models of chronic kidney disease (CKD) and secondary hyperparathyroidism (SHPT) have consistently demonstrated the potent effects of etelcalcetide in lowering circulating PTH levels, as well as reducing serum calcium and phosphorus. This guide will detail the quantitative impact of etelcalcetide on these key biomarkers, outline the experimental protocols employed in these pivotal studies, and visualize the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Allosteric Activation of the Calcium-Sensing Receptor

Etelcalcetide exerts its pharmacodynamic effects by binding to the extracellular domain of the CaSR.[1] Unlike endogenous calcium, etelcalcetide acts as a positive allosteric modulator, enhancing the sensitivity of the receptor to extracellular calcium.[2] This heightened activation of the CaSR initiates a cascade of intracellular signaling events within the parathyroid chief cells, ultimately culminating in the inhibition of PTH secretion.

Calcium-Sensing Receptor Signaling Pathway

The activation of the CaSR by etelcalcetide triggers multiple downstream signaling pathways, primarily through the coupling of G-proteins Gq/11 and Gi/o.[3][4] The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Collectively, these signaling events suppress the synthesis and exocytosis of PTH from the parathyroid gland.

Etelcalcetide Signaling Pathway Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR Binds to Gq11 Gq/11 CaSR->Gq11 Activates Gi Gi/o CaSR->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->PTH_inhibition

Etelcalcetide's mechanism of action via CaSR signaling.

Quantitative Pharmacodynamic Effects in a Rat Model of CKD-SHPT

A pivotal preclinical study by Yu et al. investigated the effects of etelcalcetide in a well-established rat model of Chronic Kidney Disease (CKD) with Secondary Hyperparathyroidism (SHPT) induced by an adenine-rich diet. The study demonstrated a significant and dose-dependent reduction in key mineral metabolism parameters.

Effects on Plasma Parathyroid Hormone (PTH)

Etelcalcetide administration resulted in a marked decrease in plasma PTH levels in the uremic rats. After 4 weeks of treatment, etelcalcetide-treated rats showed a significant reduction in PTH compared to vehicle-treated uremic rats.

Treatment GroupMean Plasma PTH (pg/mL) ± SEM
Non-uremic Control145 ± 25
Uremic + Vehicle1250 ± 150
Uremic + Etelcalcetide830 ± 120
Data extracted from Yu et al. (2017). SEM: Standard Error of the Mean.
Effects on Serum Calcium (Ca)

Treatment with etelcalcetide also led to a significant reduction in serum total calcium levels in the adenine-induced CKD rat model.

Treatment GroupMean Serum Ca (mg/dL) ± SEM
Non-uremic Control10.2 ± 0.1
Uremic + Vehicle9.8 ± 0.2
Uremic + Etelcalcetide9.1 ± 0.2
Data extracted from Yu et al. (2017).
Effects on Serum Phosphorus (P)

Etelcalcetide administration was associated with a significant decrease in serum phosphorus levels in the uremic rat model.

Treatment GroupMean Serum P (mg/dL) ± SEM
Non-uremic Control5.5 ± 0.3
Uremic + Vehicle10.5 ± 0.8
Uremic + Etelcalcetide8.5 ± 0.6
Data extracted from Yu et al. (2017).

Detailed Experimental Protocols

The following section outlines the key experimental methodologies employed in the preclinical evaluation of etelcalcetide in the adenine-induced CKD rat model.

Animal Model and Induction of CKD-SHPT
  • Animal Species: Male Wistar rats were commonly used.[1][3]

  • Induction Agent: Chronic kidney disease and secondary hyperparathyroidism were induced by feeding a diet supplemented with 0.75% adenine for a period of 4 weeks.[1][3]

  • Mechanism of Induction: Orally administered adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, leading to tubulointerstitial inflammation, fibrosis, and subsequent renal failure.[5]

  • Control Group: A non-uremic control group was fed a standard diet without adenine.[1]

Dosing and Administration
  • Route of Administration: Etelcalcetide was administered via subcutaneous injection.

  • Dosing Regimen: The specific dosage and frequency of administration varied across studies, with a representative study utilizing daily injections for 4 weeks.[6]

  • Vehicle Control: The vehicle-treated uremic group received injections of the vehicle solution without the active drug.

Biomarker Analysis
  • Blood Sampling: Blood samples were collected at specified time points throughout the study for the analysis of plasma PTH, serum calcium, and serum phosphorus.

  • PTH Measurement: Plasma intact PTH (iPTH) levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.[7]

  • Calcium and Phosphorus Measurement: Serum total calcium and inorganic phosphorus concentrations were measured using automated biochemical analyzers, often employing colorimetric assays or inductively coupled plasma mass spectrometry (ICP-MS).[5][8]

Experimental Workflow start Start animal_model Male Wistar Rats start->animal_model diet 0.75% Adenine Diet (4 weeks) Standard Diet (Control) animal_model->diet Diet Induction treatment Etelcalcetide (SC injection) Vehicle Control diet->treatment Treatment Phase sampling Blood Sampling treatment->sampling Regular Intervals analysis Biomarker Analysis: - PTH (ELISA) - Calcium (Colorimetric) - Phosphorus (Colorimetric) sampling->analysis data Data Collection & Analysis analysis->data end End data->end

A typical experimental workflow for preclinical evaluation.

Conclusion

The preclinical data robustly support the pharmacodynamic profile of etelcalcetide as a potent calcimimetic agent. In well-established animal models of CKD-SHPT, etelcalcetide effectively reduces elevated levels of PTH, serum calcium, and phosphorus. The detailed experimental protocols and the elucidated signaling pathway provide a solid foundation for its clinical development and application in the management of secondary hyperparathyroidism in patients with chronic kidney disease. This technical guide serves as a valuable resource for understanding the fundamental preclinical science that underpins the therapeutic use of etelcalcetide.

References

An In-depth Technical Guide to the Solubility of Etelcalcetide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of etelcalcetide hydrochloride, a peptide-based calcimimetic agent. The information compiled herein, including quantitative solubility data, factors influencing solubility, and standardized experimental protocols, serves as a critical resource for formulation development, preclinical studies, and analytical method development.

Introduction to this compound

Etelcalcetide is a synthetic peptide agonist of the calcium-sensing receptor (CaSR) used for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a therapeutic peptide, its solubility is a fundamental physicochemical property that dictates its formulation, stability, and bioavailability. This compound is the salt form, a white to off-white powder, which is generally more water-soluble than its free base.[3][4] Understanding its solubility in various solvent systems, particularly dimethyl sulfoxide (DMSO) for in vitro stock solutions and aqueous buffers for physiological and formulation studies, is paramount for researchers.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. This data is crucial for preparing stock solutions and formulating aqueous preparations for in vivo and in vitro experiments. The available quantitative data is summarized below.

Solvent SystemReported Solubility (mg/mL)Molar Concentration (mM)†NotesSource(s)
DMSO ~ 10 mg/mL~ 8.37 mMA common solvent for creating concentrated stock solutions for biological assays.[2][5][6]
PBS (pH 7.2) ~ 10 mg/mL~ 8.37 mMRepresents solubility in a physiologically relevant buffered saline solution.[2][5][6]
Water ≥ 50 mg/mL≥ 41.85 mMThe drug's prescribing information notes it is "soluble in water."[3] A supplier reports a solubility of at least 50 mg/mL.[7][3][7]

†Molar concentration calculated using the molecular weight of this compound (approx. 1084.7 g/mol , as the exact salt form can vary).[6][8] Solubility values are approximate and may vary based on the specific batch, purity, temperature, and exact composition of the buffer.

Mechanism of Action and Signaling Pathway

Etelcalcetide functions as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][9] It binds to the extracellular domain of the CaSR on parathyroid chief cells, enhancing the receptor's sensitivity to extracellular calcium.[10] This activation mimics the effect of high calcium levels, leading to a reduction in the secretion of parathyroid hormone (PTH).[10][11]

Etelcalcetide_Pathway etelcalcetide Etelcalcetide HCl casr Calcium-Sensing Receptor (CaSR) (on Parathyroid Gland) etelcalcetide->casr Binds & Activates intracellular_ca Increased Intracellular Calcium Signaling casr->intracellular_ca Enhances Sensitivity to Ca²⁺ pth_secretion Inhibition of PTH Secretion intracellular_ca->pth_secretion serum_pth Decreased Serum PTH pth_secretion->serum_pth

Caption: Simplified signaling pathway of Etelcalcetide.

Factors Influencing Etelcalcetide Solubility

The solubility of peptides like etelcalcetide is not fixed and can be significantly influenced by several physicochemical factors.[12] For drug development professionals, manipulating these factors is key to creating stable and effective formulations. The commercial formulation (Parsabiv®) is a sterile solution at pH 3.3, containing succinic acid as a buffer and sodium chloride for isotonicity, highlighting the importance of pH and ionic strength in maintaining solubility and stability.[13]

Solubility_Factors solubility Etelcalcetide HCl Solubility ph pH solubility->ph ionic_strength Ionic Strength (Salts) solubility->ionic_strength temperature Temperature solubility->temperature cosolvents Co-solvents (e.g., DMSO) solubility->cosolvents buffer Buffer Species (e.g., Succinate, Phosphate) solubility->buffer

Caption: Key factors affecting Etelcalcetide HCl solubility.
  • pH: As a peptide with multiple ionizable groups (arginine residues), etelcalcetide's net charge is highly pH-dependent.[14] Its high solubility in water is likely due to its highly charged nature. The low pH (3.3) of its commercial formulation suggests that maintaining a positive net charge is critical for preventing aggregation and ensuring solubility.[13]

  • Ionic Strength: The presence of salts, such as NaCl in the formulation or PBS, can affect solubility. Salts can either increase solubility ("salting in") or decrease it ("salting out") depending on their concentration and the peptide's characteristics.

  • Co-solvents: Organic solvents like DMSO can disrupt hydrophobic interactions and hydrogen bonding, often increasing the solubility of peptides that have poor aqueous solubility.[12] However, for a highly water-soluble peptide like etelcalcetide, DMSO is primarily used for convenience in preparing high-concentration stocks for in vitro use.[5]

  • Buffer Species: The type of buffer can influence solubility through specific ion interactions. The use of a succinate buffer in the commercial product is a deliberate choice to ensure stability and compatibility at the target pH.[13]

Experimental Protocol: Determining Aqueous Solubility

A precise and reproducible protocol is essential for determining the solubility of etelcalcetide in a new buffer or formulation. The "shake-flask" method is a standard and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected aqueous buffer (e.g., 20 mM Sodium Citrate, pH 4.0)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge capable of >10,000 x g

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm) for quantification.

Methodology:

  • Buffer Preparation: Prepare and pH-adjust the desired aqueous buffer. Filter through a 0.22 µm filter.

  • Addition of Excess Solid: Add an excess amount of this compound solid to a microcentrifuge tube (e.g., add 20 mg to 1 mL of buffer, which is above the expected solubility limit). This ensures that a saturated solution is achieved.

  • Equilibration: Place the tubes on a temperature-controlled orbital shaker (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be sufficient to ensure the concentration of the dissolved peptide in the supernatant no longer changes.

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution & Quantification: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC method to determine the precise concentration.

  • Calculation: The equilibrium solubility is the concentration determined by HPLC, adjusted for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Solubility_Workflow start Start add_excess Add Excess Etelcalcetide HCl to Aqueous Buffer start->add_excess equilibrate Equilibrate (e.g., 24h at 25°C with shaking) add_excess->equilibrate separate Separate Phases (Centrifugation / Filtration) equilibrate->separate sample Collect Supernatant separate->sample quantify Dilute and Quantify (e.g., via HPLC) sample->quantify end End: Determine Equilibrium Solubility quantify->end

Caption: Standard experimental workflow for solubility determination.

References

Unveiling the Nonclinical Safety Profile of Etelcalcetide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Etelcalcetide, a novel calcimimetic agent, has emerged as a significant therapeutic option for the management of secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis. This technical guide provides a comprehensive overview of the nonclinical safety and toxicology profile of etelcalcetide, drawing from a robust portfolio of in vitro and in vivo studies. The data presented herein, summarized in detailed tables and accompanied by descriptions of experimental protocols and illustrative diagrams, offer critical insights for researchers, scientists, and drug development professionals engaged in the fields of nephrology, endocrinology, and pharmacology.

Etelcalcetide is a synthetic peptide that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] By binding to the CaSR on parathyroid chief cells, it enhances the receptor's sensitivity to extracellular calcium, leading to a reduction in the secretion of parathyroid hormone (PTH).[1][2][3] This mechanism of action effectively addresses the hallmark of secondary hyperparathyroidism. The nonclinical safety evaluation of etelcalcetide was comprehensive, encompassing single- and repeat-dose toxicity studies, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Etelcalcetide's therapeutic effect is mediated through its interaction with the CaSR, a G-protein coupled receptor crucial for maintaining calcium homeostasis. The following diagram illustrates the signaling pathway.

Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR Allosteric Binding Gq11_PLC Gq/11 -> PLC Activation CaSR->Gq11_PLC Activation Parathyroid_Cell Parathyroid Gland Chief Cell IP3_DAG IP3 & DAG Increase Gq11_PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PTH_Secretion PTH Secretion Inhibition Ca_Release->PTH_Secretion Serum_PTH Decreased Serum PTH PTH_Secretion->Serum_PTH cluster_0 Pre-treatment Phase cluster_1 Treatment Phase (6 Months) cluster_2 Post-treatment Phase Acclimatization Acclimatization of Rats Baseline_Data Baseline Data Collection Acclimatization->Baseline_Data Dosing Daily IV Dosing (Vehicle or Etelcalcetide) Baseline_Data->Dosing Monitoring Clinical Observations, Body Weight, Food Consumption Dosing->Monitoring Terminal_Sacrifice Terminal Sacrifice Dosing->Terminal_Sacrifice Interim_Analysis Interim Blood and Urine Collection Monitoring->Interim_Analysis Interim_Analysis->Dosing Necropsy Gross Necropsy Terminal_Sacrifice->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis and Reporting Histopathology->Data_Analysis

References

Biotransformation of Etelcalcetide via Reversible Disulfide Exchange: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etelcalcetide (Parsabiv™) is a novel calcimimetic agent administered intravenously for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a synthetic peptide, its mechanism of action and metabolic fate are of significant interest to researchers and drug development professionals. Unlike many small molecule drugs, etelcalcetide is not metabolized by cytochrome P450 (CYP) enzymes.[1][3][4][5] Instead, its biotransformation occurs in the blood through a fascinating process of reversible disulfide exchange with endogenous thiols, predominantly serum albumin.[1][3][4][5][6][7][8] This technical guide provides an in-depth exploration of this biotransformation pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes.

Core Concepts: Mechanism of Action and Biotransformation

Etelcalcetide is a D-amino acid peptide that acts as an allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[6][8][9] By binding to the CaSR, etelcalcetide enhances its sensitivity to extracellular calcium, leading to a decrease in the secretion of parathyroid hormone (PTH).[3][6][8] This reduction in PTH levels helps to manage the mineral and bone disorders associated with CKD.

The primary route of etelcalcetide's biotransformation is a reversible disulfide exchange with endogenous thiols in the bloodstream.[1][3][4][7] This process predominantly leads to the formation of a covalent conjugate with serum albumin, referred to as the serum albumin peptide conjugate (SAPC).[7][10][11] This conjugation is reversible, creating a dynamic equilibrium between free etelcalcetide and its protein-bound form.[7][10] The formation of the SAPC is significantly faster than its dissociation back to etelcalcetide.[7][11][12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biotransformation and pharmacokinetics of etelcalcetide.

ParameterValueReference
Rate of SAPC formation vs. reverse process18-fold faster[7][13]
Ratio of conjugation-deconjugation rate constants11.3[14]
Plasma exposure of biotransformation products vs. etelcalcetide~5-fold higher[1][4]
Hemodialysis clearance of etelcalcetide7.66 L/hour[1][15]
Percentage of dose eliminated by hemodialysis~60%[10][11][12][16]
Effective half-life in hemodialysis patients3-4 days[1][3]
Non-covalent binding to plasma proteins (fraction unbound)0.53[6]
Blood-to-plasma [14C]-etelcalcetide concentration ratio~0.6[6][8]

Table 1: Key Quantitative Parameters of Etelcalcetide Biotransformation and Pharmacokinetics.

Experimental Protocols

While specific, detailed step-by-step protocols are proprietary to the conducting researchers, the methodologies employed in key experiments can be inferred from published studies.

In Vitro Biotransformation Studies

Objective: To characterize the kinetics of etelcalcetide's disulfide exchange with endogenous thiols in whole blood.

Methodology:

  • Incubation: Radiolabeled ([14C]) etelcalcetide is incubated with fresh human whole blood or plasma at physiological temperature (37°C).

  • Time-course Sampling: Aliquots of the incubation mixture are taken at various time points.

  • Separation of Components: The samples are processed to separate plasma proteins from low molecular weight compounds. This is typically achieved through precipitation of proteins with an organic solvent (e.g., acetonitrile) followed by centrifugation.

  • Chromatographic Analysis: The supernatant containing unbound etelcalcetide and its low molecular weight biotransformation products is analyzed using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The protein pellet, containing the SAPC, is also analyzed for radioactivity.

  • Kinetic Modeling: The disappearance of the parent etelcalcetide and the formation of the SAPC and other biotransformation products over time are used to calculate kinetic rate constants for the forward (conjugation) and reverse (deconjugation) reactions.[7][13]

In Vitro Hemodialysis Clearance Studies

Objective: To determine the clearance of etelcalcetide by hemodialysis.

Methodology:

  • Dialysis System Setup: An in vitro hemodialysis system is assembled using a clinical hemodialyzer.

  • Drug Introduction: Etelcalcetide is added to a circulating fluid (e.g., saline or blood) on one side of the dialysis membrane.

  • Dialysis Simulation: The fluid is circulated through the system, and samples are collected from both the "blood" and "dialysate" compartments at regular intervals.

  • Concentration Measurement: The concentration of etelcalcetide in the collected samples is measured using a validated analytical method (e.g., LC-MS/MS).

  • Clearance Calculation: The rate of drug removal from the "blood" compartment and its appearance in the "dialysate" compartment are used to calculate the hemodialysis clearance.[7][13]

Visualizations

Etelcalcetide Mechanism of Action

Etelcalcetide_Mechanism_of_Action Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR Binds to and allosterically modulates Parathyroid_Cell Parathyroid Gland Chief Cell CaSR->Parathyroid_Cell Located on PTH_Secretion Decreased PTH Secretion Parathyroid_Cell->PTH_Secretion Leads to Extracellular_Ca Extracellular Calcium Extracellular_Ca->CaSR Activates

Caption: Allosteric modulation of the CaSR by etelcalcetide leading to decreased PTH secretion.

Biotransformation of Etelcalcetide via Reversible Disulfide Exchange

Etelcalcetide_Biotransformation Etelcalcetide Etelcalcetide (Free Drug) SAPC Serum Albumin Peptide Conjugate (SAPC) Etelcalcetide->SAPC k_f (Fast) Other_Conjugates Minor Biotransformation Products Etelcalcetide->Other_Conjugates Serum_Albumin Serum Albumin (with free thiol) SAPC->Etelcalcetide k_r (Slow) Endogenous_Thiols Other Endogenous Thiols (e.g., Cysteine)

Caption: Reversible disulfide exchange of etelcalcetide with serum albumin and other thiols.

Experimental Workflow for In Vitro Biotransformation Analysis

Experimental_Workflow Start Start: Incubate [14C]Etelcalcetide with Whole Blood Time_Sampling Time-course Sampling Start->Time_Sampling Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Time_Sampling->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Analysis Analyze Supernatant (Free Etelcalcetide & Metabolites) by HPLC-Radioactivity Detector Centrifugation->Supernatant_Analysis Pellet_Analysis Analyze Protein Pellet (SAPC) for Radioactivity Centrifugation->Pellet_Analysis Kinetic_Modeling Kinetic Modeling (Calculate k_f and k_r) Supernatant_Analysis->Kinetic_Modeling Pellet_Analysis->Kinetic_Modeling End End: Determine Biotransformation Kinetics Kinetic_Modeling->End

Caption: Workflow for determining the kinetics of etelcalcetide's biotransformation in vitro.

Conclusion

The biotransformation of etelcalcetide via reversible disulfide exchange is a key determinant of its pharmacokinetic profile. The formation of a long-lasting serum albumin peptide conjugate acts as a circulating reservoir for the active drug, contributing to its extended half-life in patients undergoing hemodialysis. Understanding this unique metabolic pathway is crucial for optimizing dosing strategies and for the development of future peptide-based therapeutics. This technical guide provides a foundational understanding of this process, supported by quantitative data and conceptual visualizations, to aid researchers and clinicians in their work with this important therapeutic agent.

References

An In-depth Guide to the L-Cysteine Disulfide Bond in Etelcalcetide's Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Etelcalcetide (trade name Parsabiv®) is a second-generation calcimimetic agent approved for the treatment of secondary hyperparathyroidism (sHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] Unlike its small molecule predecessor, cinacalcet, Etelcalcetide is a synthetic peptide agonist of the Calcium-Sensing Receptor (CaSR).[3][4] Its unique structure, composed of seven D-amino acids and a terminal L-cysteine, is defined by a critical disulfide bond.[3][4][5] This bond is not merely a structural brace; it is central to the molecule's mechanism of action, biotransformation, and pharmacokinetic profile. This technical guide provides a detailed examination of the multifaceted role of the L-cysteine disulfide bond in Etelcalcetide's molecular activity.

The Molecular Architecture of Etelcalcetide

Etelcalcetide is a linear octapeptide with the sequence N-acetyl-D-cysteinyl-D-alanyl-D-arginyl-D-arginyl-D-arginyl-D-alanyl-D-argininamide.[6] This core structure is linked via a disulfide bond between its N-terminal D-cysteine and a separate L-cysteine molecule.[3][5] The incorporation of D-amino acids renders the peptide resistant to degradation by endogenous proteases, a key design feature for enhancing its stability and duration of action.[2]

The most pivotal feature of its structure is this terminal disulfide bond. Disulfide bonds are known to be fundamental for the molecular architecture of peptides and proteins, providing stability to their three-dimensional structure.[7][8][9] In Etelcalcetide, this bond's function extends far beyond structural stabilization, directly participating in receptor activation and metabolic pathways.

Core Functions of the Disulfide Bond

The disulfide bond in Etelcalcetide is instrumental to its therapeutic effect, influencing its pharmacodynamics and pharmacokinetics through three primary mechanisms: receptor binding and activation, structural integrity, and biotransformation.

Covalent Receptor Binding and Allosteric Activation

The primary mechanism of action for Etelcalcetide involves its interaction with the CaSR, a Class C G-protein coupled receptor (GPCR) that regulates parathyroid hormone (PTH) secretion.[1][10] The disulfide bond of Etelcalcetide facilitates a covalent interaction with the receptor. It is understood to form a new, reversible disulfide bond with a specific cysteine residue, Cys482, located in the extracellular domain of the CaSR.[2][11]

This covalent tethering leads to a long-lasting allosteric activation of the receptor.[2] As an allosteric modulator, Etelcalcetide increases the CaSR's sensitivity to extracellular calcium, leading to a significant and dose-dependent reduction in PTH secretion.[6][12][13] This reduction in PTH occurs rapidly, within 30 minutes of intravenous administration.[12][13] A key distinction from earlier calcimimetics is that Etelcalcetide can activate the CaSR even in calcium-free conditions, suggesting it also functions as a direct agonist.[2]

cluster_0 Etelcalcetide Interaction with CaSR etelcalcetide Etelcalcetide (with -S-S- bond) casr CaSR (Extracellular Domain) (Cys482-SH) etelcalcetide->casr Disulfide Exchange covalent_complex Etelcalcetide-S-S-CaSR (Covalent Complex) casr->covalent_complex activation Allosteric Activation & Increased Ca²⁺ Sensitivity covalent_complex->activation

Figure 1: Mechanism of Etelcalcetide's covalent binding to the CaSR.
Biotransformation and Pharmacokinetic Profile

Beyond receptor binding, the disulfide bond is the primary site of Etelcalcetide's biotransformation. In the bloodstream, the molecule undergoes a reversible disulfide exchange with endogenous thiols, predominantly the free cysteine on serum albumin.[3][12][13] This reaction forms a covalent serum albumin peptide conjugate (SAPC).[3][5]

This conjugation process is dynamic and crucial to the drug's long half-life.[2]

  • Reservoir Effect: The SAPC, with a molecular weight of approximately 67 kDa, is too large to be cleared by hemodialysis and acts as a circulating reservoir for the active drug.[2]

  • Reversible Release: Following the removal of free Etelcalcetide from plasma during a hemodialysis session, the equilibrium shifts, causing the SAPC to release active Etelcalcetide back into circulation.[3] This re-equilibration partially restores plasma concentrations between dialysis sessions.[3]

  • Reaction Kinetics: The rate of SAPC formation from Etelcalcetide is approximately 18-fold faster than the reverse reaction (the release of Etelcalcetide from the conjugate).[5][14]

This unique biotransformation pathway means Etelcalcetide is not metabolized by cytochrome P450 enzymes.[6][12] Its clearance in patients with end-stage renal disease is primarily driven by hemodialysis.[3][6]

Quantitative Data Summary

The functional consequences of the disulfide bond are evident in the pharmacokinetic and pharmacodynamic profiles of Etelcalcetide.

ParameterValue / ObservationSource(s)
Elimination Half-Life 3–5 days (in hemodialysis patients)[1][2]
Primary Clearance Route Hemodialysis (~60% of dose recovered in dialysate)[3][6]
Plasma Protein Binding Predominantly covalent binding to albumin via disulfide exchange. Non-covalent binding is low.[6][12][13]
Metabolism Not metabolized by CYP450 enzymes. Biotransformation via disulfide exchange.[6][12]
Table 1: Summary of Etelcalcetide Pharmacokinetic Parameters.
ParameterEfficacy ResultSource(s)
PTH Reduction (>30%) 68.2% of patients (vs. 57.7% for cinacalcet)[2]
PTH Reduction (>50%) 52.4% of patients (vs. 40.2% for cinacalcet)[2]
Time to PTH Reduction Within 30 minutes post-dose[12][13]
FGF23 Reduction (>30%) 74.4% of patients (vs. 57.5% for cinacalcet)[2]
Table 2: Key Pharmacodynamic Efficacy Data from Comparative Studies.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Activation of the CaSR by Etelcalcetide initiates a cascade of intracellular signaling events within the parathyroid chief cells. The CaSR couples to multiple heterotrimeric G-proteins, primarily Gq/11 and Gi/o.[15][16]

  • Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC).[10][16]

  • PLC Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[16]

  • PTH Secretion Inhibition: The resulting increase in intracellular calcium concentration is the primary signal that inhibits the synthesis and exocytosis of PTH-containing vesicles.[10]

  • Gi/o Pathway: The CaSR also signals through Gi/o to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which further contributes to the suppression of PTH secretion.[15][17]

cluster_casr_pathway CaSR Downstream Signaling in Parathyroid Cell etelcalcetide Etelcalcetide casr CaSR Activation etelcalcetide->casr gq11 Gαq/11 casr->gq11 activates plc Phospholipase C (PLC) gq11->plc activates ip3 IP₃ plc->ip3 generates pip2 PIP₂ pip2->plc er Endoplasmic Reticulum ip3->er acts on ca_release ↑ Intracellular [Ca²⁺] er->ca_release releases Ca²⁺ pth_inhibit Inhibition of PTH Secretion ca_release->pth_inhibit leads to

Figure 2: Simplified CaSR signaling pathway activated by Etelcalcetide.

Experimental Protocol: Disulfide Bond Mapping by LC-MS/MS

Verifying the disulfide linkage in Etelcalcetide and characterizing its biotransformation products relies on mass spectrometry-based methods. The following protocol outlines a general workflow for disulfide bond analysis.

Objective: To confirm the disulfide linkage between the D-cysteine of the peptide backbone and the L-cysteine moiety.

Materials:

  • Etelcalcetide reference standard

  • Urea, Tris buffer, Iodoacetamide (IAM), Dithiothreitol (DTT)

  • Proteolytic enzyme (e.g., Trypsin, Lys-C)

  • Formic Acid (FA)

  • HPLC-grade water and acetonitrile

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Sample Preparation (Parallel Digestions):

    • Non-Reduced Sample: a. Dissolve Etelcalcetide in a denaturing buffer (e.g., 8 M urea) to unfold the peptide. b. To prevent disulfide scrambling, block any potential free thiols by adding iodoacetamide (IAM) and incubating in the dark. c. Proceed directly to enzymatic digestion.

    • Reduced and Alkylated Sample (Control): a. Dissolve Etelcalcetide in the same denaturing buffer. b. Add a reducing agent, such as DTT, to break the disulfide bond. Incubate to ensure complete reduction. c. Alkylate the newly formed free thiols with IAM to prevent re-oxidation. d. Proceed to enzymatic digestion.

  • Enzymatic Digestion:

    • Dilute the denatured samples to reduce the urea concentration to <1 M, ensuring enzyme activity.

    • Add a protease (e.g., Trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).[18]

    • Incubate overnight at 37°C.[18]

    • Quench the digestion by adding formic acid to a final concentration of ~1%.[18]

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixtures onto a reverse-phase HPLC column (e.g., C18).

    • Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluent using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) mode. This involves alternating between full MS scans to detect peptide masses and MS/MS scans to fragment selected peptides for sequence information.[19]

  • Data Analysis:

    • Compare the chromatograms of the non-reduced and reduced samples. The peptide fragment containing the intact disulfide bond will have a specific mass and retention time in the non-reduced sample.

    • In the reduced/alkylated sample, this peak will disappear and be replaced by two new peaks corresponding to the individual, now-separated peptide chains, with their cysteine residues modified by the alkylating agent (a mass increase of 57 Da for IAM).[20]

    • Analyze the MS/MS fragmentation data of the disulfide-linked peptide from the non-reduced sample. Specialized software can identify these linked peptides and confirm the connection between the specific cysteine residues.

cluster_workflow Workflow for Disulfide Bond Mapping cluster_prep Sample Preparation start Etelcalcetide Sample non_reduced Non-Reduced Path (Denature + Alkylate free -SH) start->non_reduced reduced Reduced Path (Control) (Denature + Reduce + Alkylate) start->reduced digest Enzymatic Digestion (e.g., Trypsin) non_reduced->digest reduced->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Compare Chromatograms & MS/MS Spectra lcms->analysis confirm Disulfide Linkage Confirmed analysis->confirm

Figure 3: Experimental workflow for LC-MS/MS disulfide bond mapping.

Conclusion

The L-cysteine disulfide bond in Etelcalcetide is a sophisticated example of rational drug design, transcending the conventional role of a simple structural stabilizer. It is a functionally integral component that directly mediates a covalent interaction with the Calcium-Sensing Receptor, drives a unique biotransformation pathway that creates a drug reservoir with serum albumin, and ultimately defines the drug's potent, long-lasting pharmacodynamic effect and its favorable pharmacokinetic profile for hemodialysis patients. A thorough understanding of this bond's chemistry and biological activity is essential for researchers and clinicians involved in the development and application of peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Etelcalcetide Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etelcalcetide hydrochloride is a novel, second-generation calcimimetic agent that acts as an allosteric activator of the Calcium-Sensing Receptor (CaSR).[1][2] It is a synthetic peptide comprised of D-amino acids, which confers resistance to proteolytic degradation.[3] Etelcalcetide enhances the sensitivity of the CaSR to extracellular calcium, leading to a downstream signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH).[1][4] This property makes it a valuable tool for in vitro studies of CaSR signaling and for the development of therapeutics targeting disorders of calcium homeostasis, such as secondary hyperparathyroidism.[4]

These application notes provide detailed protocols for the preparation of this compound solutions and their use in common cell-based assays to characterize its activity.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline solid.[5] Proper solubilization is critical for accurate and reproducible experimental results. The solubility in various common laboratory solvents is summarized in the table below.

SolventSolubilityNotes
Water≥ 50 mg/mL[6] Can be used to prepare high-concentration stock solutions.
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[5] Suitable for preparing working solutions for direct application to cells.
Dimethyl Sulfoxide (DMSO)~10 mg/mL[5] Can be used as a solvent for stock solutions. Ensure final DMSO concentration in cell culture is non-toxic (typically ≤ 0.5%).

Stock Solution Preparation and Storage

Materials:

  • This compound powder

  • Sterile, nuclease-free water or DMSO

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, for aqueous solutions)

Protocol for 10 mM Aqueous Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. The molecular weight of this compound is approximately 1084.7 g/mol .

  • Solubilization: Add the calculated volume of sterile water to achieve a 10 mM concentration. For example, for 1 mg of this compound, add approximately 92.2 µL of water.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.

  • Sterilization (Optional): For aqueous solutions, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the stock solution will be added directly to cell culture media.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solubilization: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex thoroughly until the powder is fully dissolved.

  • Aliquoting and Storage: Aliquot and store at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is below the toxicity threshold for the specific cell line being used.

Experimental Protocols

Intracellular Calcium Mobilization Assay in HEK293 Cells Expressing CaSR

This assay measures the ability of Etelcalcetide to activate the CaSR, leading to an increase in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well black, clear-bottom cell culture plates

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed the CaSR-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 4 x 10⁴ to 8 x 10⁴ cells per well). Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare the fluorescent calcium indicator loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves mixing with Pluronic F-127 to aid in cell loading.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare a dilution series of this compound in HBSS at concentrations 2-fold or 5-fold higher than the final desired concentrations.

    • Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.

    • After a short baseline reading, add the Etelcalcetide dilutions to the respective wells.

  • Data Acquisition: Continue to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) every 1-5 seconds for a period of 1-5 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration of Etelcalcetide and plot the dose-response curve to determine the EC50 value.

Parathyroid Hormone (PTH) Secretion Assay in Primary Parathyroid Cells

This assay directly measures the primary pharmacological effect of Etelcalcetide – the inhibition of PTH secretion.

Materials:

  • Primary parathyroid cells (e.g., from rodent models or human tissue)

  • Appropriate culture medium for primary parathyroid cells

  • 24-well or 48-well cell culture plates

  • This compound stock solution

  • Assay buffer with varying concentrations of extracellular calcium

  • Human or rat PTH ELISA kit

  • Cell lysis buffer (for normalization to total protein or cell number)

  • Protein assay kit (e.g., BCA)

Protocol:

  • Cell Seeding: Isolate and seed primary parathyroid cells in multi-well plates according to established protocols. Allow the cells to adhere and recover.

  • Pre-incubation: Gently wash the cells with a low-calcium assay buffer. Pre-incubate the cells in this buffer for a defined period (e.g., 30-60 minutes) to establish a basal level of PTH secretion.

  • Treatment:

    • Prepare treatment solutions containing a fixed concentration of extracellular calcium (e.g., physiological or slightly elevated) and a dilution series of this compound.

    • Remove the pre-incubation buffer and add the treatment solutions to the cells.

  • Incubation: Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well. This will be used to measure the amount of secreted PTH.

  • PTH Measurement: Quantify the PTH concentration in the collected supernatants using a validated ELISA kit, following the manufacturer's instructions.

  • Cell Lysis and Normalization: Lyse the cells remaining in the wells and determine the total protein content or cell number for each well. Normalize the measured PTH concentrations to the total protein or cell number to account for any variations in cell density.

  • Data Analysis: Plot the normalized PTH secretion as a function of Etelcalcetide concentration to generate a dose-response curve and calculate the IC50 value.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological activity of this compound from published studies.

Table 1: In Vitro Activity of Etelcalcetide on CaSR Activation

Cell LineAssayEndpointEC50 (µM)Reference
HEK293T expressing human CaSRIntracellular Calcium MobilizationIncrease in intracellular Ca²⁺0.53[7]

Table 2: In Vitro Activity of Etelcalcetide on PTH Secretion

Cell TypeAssayEndpointIC50 (µM)Reference
Primary human parathyroid cellsPTH SecretionInhibition of PTH secretion0.42 - 20.8*

*The wide range of IC50 values in primary human parathyroid cells may reflect patient-to-patient variability and differences in CaSR expression levels.

Visualizations

Calcium-Sensing Receptor (CaSR) Signaling Pathway

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Etelcalcetide Etelcalcetide CaSR CaSR Etelcalcetide->CaSR Allosteric Modulation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Activation Gq11 Gαq/11 CaSR->Gq11 Gi Gαi CaSR->Gi PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release PTH_secretion ↓ PTH Secretion Ca_release->PTH_secretion PKC->PTH_secretion cAMP ↓ cAMP AC->cAMP cAMP->PTH_secretion

Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by Etelcalcetide.

Experimental Workflow for Intracellular Calcium Mobilization Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed CaSR-HEK293 cells in 96-well plate incubate_cells 2. Incubate for 24-48h seed_cells->incubate_cells load_dye 3. Load cells with calcium-sensitive dye incubate_cells->load_dye wash_cells 4. Wash cells to remove excess dye load_dye->wash_cells baseline_reading 5. Measure baseline fluorescence wash_cells->baseline_reading add_etelcalcetide 6. Add Etelcalcetide dilution series baseline_reading->add_etelcalcetide kinetic_reading 7. Kinetic measurement of fluorescence change add_etelcalcetide->kinetic_reading calculate_response 8. Calculate peak fluorescence response kinetic_reading->calculate_response plot_curve 9. Plot dose-response curve calculate_response->plot_curve determine_ec50 10. Determine EC₅₀ value plot_curve->determine_ec50

Caption: Experimental workflow for an intracellular calcium mobilization assay using Etelcalcetide.

References

Application Notes and Protocols for Etelcalcetide Administration in Rat Models of Renal Insufficiency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etelcalcetide is a novel calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), effectively reducing parathyroid hormone (PTH) levels.[1][2] It is used in the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1] Preclinical studies in rodent models of renal insufficiency are crucial for understanding the efficacy, pharmacokinetics, and pharmacodynamics of etelcalcetide. These application notes provide detailed protocols for the administration of etelcalcetide in two commonly used rat models of renal insufficiency: the adenine-induced CKD model and the 5/6 nephrectomy model.

Data Presentation

The following tables summarize quantitative data from studies administering etelcalcetide to rat models of renal insufficiency.

Table 1: Etelcalcetide Administration in Adenine-Induced Chronic Kidney Disease (CKD) Rat Model

ParameterVehicle ControlEtelcalcetide-TreatedReference
Animal Model Male Wistar ratsMale Wistar rats[3]
Induction of CKD 0.75% adenine in diet for 4 weeks0.75% adenine in diet for 4 weeks[3]
Etelcalcetide Dose Vehicle (10 mM succinic acid, 0.85% NaCl, 0.9% benzyl alcohol, pH 4.5)0.3 mg/kg, subcutaneously, once a day for 4 weeks[4]
Plasma PTH (pg/mL) Significantly elevatedSignificant reduction of approximately 33% compared to vehicle[4]
Serum Calcium (mg/dL) ElevatedSignificantly lower than vehicle-treated uremic rats[3]
Serum Phosphorus (mg/dL) ElevatedSignificantly lower than vehicle-treated uremic rats[3]
Aortic Calcium Content Significantly elevatedSignificantly lower than vehicle-treated uremic rats[3]

Table 2: Etelcalcetide Administration in 5/6 Nephrectomy (Nx) Rat Model

ParameterVehicle ControlEtelcalcetide-TreatedReference
Animal Model Male Sprague-Dawley ratsMale Sprague-Dawley rats[5]
Induction of CKD 5/6 nephrectomy and high phosphate diet5/6 nephrectomy and high phosphate diet[5]
Etelcalcetide Dose Vehicle0.3, 1, or 3 mg/kg, subcutaneously, three times weekly for 6 weeks[5]
Plasma PTH Significantly elevatedDose-dependent reduction[6]
Serum Calcium AlteredDose-dependent changes[6]

Experimental Protocols

Induction of Renal Insufficiency in Rat Models

Two common methods for inducing CKD in rats are the adenine-induced model and the 5/6 nephrectomy model.

a) Adenine-Induced Chronic Kidney Disease (CKD) Model

This non-invasive method induces tubulointerstitial nephritis and progressive renal failure.[7]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

    • Standard rat chow

    • Adenine powder

  • Procedure:

    • Prepare a diet containing 0.75% (w/w) adenine mixed into the standard rat chow.[3][7]

    • Provide the adenine-containing diet to the rats ad libitum for a period of 4 weeks.[3]

    • Monitor the animals regularly for signs of illness, body weight, and food and water intake.

    • At the end of the 4-week period, confirm the development of renal insufficiency by measuring serum creatinine and blood urea nitrogen (BUN) levels.

b) 5/6 Nephrectomy (Nx) Model

This surgical model results in a reduction of renal mass, leading to hypertension and progressive renal damage.

  • Materials:

    • Male Sprague-Dawley rats (8-10 weeks old)

    • Anesthetic (e.g., isoflurane)

    • Surgical instruments

    • Suture materials

  • Procedure:

    • Anesthetize the rat.

    • Perform a flank incision to expose the left kidney.

    • Ligate and remove two-thirds of the left kidney.

    • Suture the incision.

    • Allow the animal to recover for one week.

    • Perform a second surgery to expose and remove the entire right kidney.[6]

    • Suture the incision and allow the animal to recover.

    • To further induce secondary hyperparathyroidism, rats can be fed a high phosphate diet.[5]

Etelcalcetide Administration Protocol
  • Materials:

    • Etelcalcetide hydrochloride

    • Vehicle solution (e.g., 10 mM succinic acid, 0.85% NaCl, 0.9% benzyl alcohol, pH 4.5)[4]

    • Syringes and needles for subcutaneous injection

  • Procedure:

    • Prepare the etelcalcetide solution in the appropriate vehicle to the desired concentration (e.g., for a 0.3 mg/kg dose).

    • Administer the etelcalcetide solution or vehicle to the rats via subcutaneous injection. The frequency of administration can be once daily or three times a week, depending on the study design.[4][5]

    • Continue the administration for the specified duration of the study (e.g., 4 to 6 weeks).

Blood Sampling and Biochemical Analysis
  • Blood Sampling:

    • Blood samples can be collected via various methods, including the saphenous vein, tail vein, or cardiac puncture for terminal collection.[8][9] The choice of method depends on the required blood volume and the frequency of sampling.

  • Biochemical Analysis:

    • PTH: Plasma PTH levels can be measured using a rat-specific enzyme-linked immunosorbent assay (ELISA) kit.[10]

    • Serum Calcium and Phosphorus: Serum total calcium and phosphorus concentrations can be determined using automated clinical chemistry analyzers.[10]

Mandatory Visualizations

Signaling Pathway of Etelcalcetide Action

Etelcalcetide is a calcimimetic that allosterically modulates the calcium-sensing receptor (CaSR).[1] It binds to the CaSR and enhances its activation by extracellular calcium. This activation on parathyroid chief cells leads to a decrease in PTH secretion.[1]

Etelcalcetide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Parathyroid Cell) Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR Binds & enhances activation Ca_ion Ca²⁺ Ca_ion->CaSR Binds Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_Secretion ↓ PTH Secretion Ca_release->PTH_Secretion Inhibits PKC->PTH_Secretion Inhibits

Caption: Etelcalcetide's mechanism of action on the CaSR signaling pathway.

Experimental Workflow

The following diagram illustrates the general experimental workflow for administering etelcalcetide in a rat model of renal insufficiency.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Induction Induce Renal Insufficiency (Adenine Diet or 5/6 Nephrectomy) Confirmation Confirm Renal Insufficiency (Measure Serum Creatinine/BUN) Induction->Confirmation Grouping Randomize Rats into Groups (Vehicle vs. Etelcalcetide) Confirmation->Grouping Administration Administer Etelcalcetide or Vehicle (Subcutaneous Injection) Grouping->Administration Monitoring Monitor Animal Health and Body Weight Administration->Monitoring Blood_Sampling Collect Blood Samples (e.g., Saphenous Vein) Administration->Blood_Sampling Biochemical_Analysis Measure Plasma PTH, Serum Calcium, and Phosphorus Blood_Sampling->Biochemical_Analysis Data_Analysis Statistical Analysis of Results Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for etelcalcetide administration in rat models.

References

RP-HPLC method development and validation for Etelcalcetide analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for RP-HPLC Analysis of Etelcalcetide

Introduction

Etelcalcetide is a calcimimetic agent administered intravenously to treat secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis.[1][2] It functions by binding to and activating the calcium-sensing receptor in the parathyroid gland.[1][2] Accurate and reliable analytical methods are crucial for the quality control of Etelcalcetide in bulk drug and pharmaceutical dosage forms. This document provides detailed application notes and protocols for the determination of Etelcalcetide using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described are based on published and validated methods, ensuring precision, accuracy, and stability-indicating capabilities as per the International Council for Harmonisation (ICH) guidelines.[1][3][4][5][6]

Method 1: Isocratic RP-HPLC for Quantification of Etelcalcetide

This method provides a simple, rapid, and precise isocratic RP-HPLC technique for the quantification of Etelcalcetide in bulk and parenteral dosage forms.

Chromatographic Conditions
ParameterSpecification
HPLC System Shimadzu HPLC with LC-20 AD binary gradient pump, SPD-20A UV detector
Column C18G (250 mm x 4.6 mm, 5 µm)[3][4][5]
Mobile Phase Acetonitrile : Methanol : Water (25:45:30 v/v/v)[3][4][5]
Flow Rate 1.0 mL/min[3][4][5]
Detection Wavelength 238 nm[3][4][5]
Injection Volume 20 µL
Column Temperature Ambient
Retention Time Approximately 6.201 min[3][4][5]
Experimental Protocol

1. Preparation of Mobile Phase:

  • Precisely mix 250 mL of HPLC grade acetonitrile, 450 mL of HPLC grade methanol, and 300 mL of HPLC grade water.[4]

  • Sonicate the mixture for 10 minutes to degas.[4]

  • Filter the mobile phase through a 0.45 µm membrane filter.[4]

2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 50 mg of pure Etelcalcetide and transfer it into a 50 mL volumetric flask.[4]

  • Add the mobile phase to dissolve the drug completely and make up the volume to the mark.[4]

3. Preparation of Working Standard Solution (100 µg/mL):

  • Further dilute the standard stock solution with the mobile phase to obtain a final concentration of 100 µg/mL.[4]

4. Sample Preparation:

  • For parenteral dosage forms, dilute the formulation with the mobile phase to achieve a concentration within the linearity range.

5. System Suitability:

  • Before sample analysis, equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are typically:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • %RSD of peak areas: ≤ 2.0

6. Analysis Procedure:

  • Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and calculate the amount of Etelcalcetide in the sample by comparing the peak area with that of the standard.

Method Validation Summary
Validation ParameterResult
Linearity Range 3.75 - 22.5 µg/mL[3][4][5][7]
Correlation Coefficient (r²) 0.9999[3][4][5][7]
Accuracy (% Recovery) Within 98-102%
Precision (% RSD) < 2.0%[2]
Robustness The method remains unaffected by small, deliberate variations in flow rate and mobile phase composition.
Limit of Detection (LOD) Method is sensitive for the detection of low concentrations.
Limit of Quantification (LOQ) Method is sensitive for the quantification of low concentrations.

Workflow for Method 1 Development and Validation

Method_1_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) Dev1 Selection of Column (C18G) Dev2 Mobile Phase Optimization (ACN:MeOH:H2O) Dev1->Dev2 Dev3 Flow Rate Selection (1.0 mL/min) Dev2->Dev3 Dev4 Wavelength Selection (238 nm) Dev3->Dev4 Val1 System Suitability Dev4->Val1 Optimized Method Val2 Linearity Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision Val3->Val4 Val5 Robustness Val4->Val5 Val6 LOD & LOQ Val5->Val6 Analysis Routine Analysis of Etelcalcetide Samples Val6->Analysis Validated Method

Caption: Workflow for the development and validation of the isocratic RP-HPLC method.

Method 2: Stability-Indicating Isocratic RP-HPLC for Etelcalcetide

This method is designed to be stability-indicating, capable of separating Etelcalcetide from its degradation products formed under various stress conditions.[1]

Chromatographic Conditions
ParameterSpecification
HPLC System Waters HPLC with UV detector
Column Inertsil ODS (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase OPA Buffer : Methanol (50:50 v/v)[1][2]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 235 nm[1]
Injection Volume 20 µL[1]
Column Temperature Ambient (25°C)[1]
Run Time 8 min[1]
Retention Time Approximately 4.653 min[1][2]
Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare Ortho-Phosphoric Acid (OPA) buffer and filter it.

  • Mix the OPA buffer and HPLC grade methanol in a 50:50 ratio.[1][2]

  • Degas the mobile phase by sonication.

2. Preparation of Standard Solution:

  • Accurately weigh and transfer 100 mg of Etelcalcetide into a 10 mL volumetric flask.[1]

  • Add about 7 mL of the diluent (mobile phase) and sonicate to dissolve.[1]

  • Make up the volume to the mark with the diluent.[1]

  • Further dilute to obtain a working concentration within the linear range.

3. Forced Degradation Studies Protocol:

  • Acid Degradation: To 0.6 mL of the stock solution, add 3 mL of 0.1N HCl and keep for a specified time. Neutralize the solution before injection.[1]

  • Base Degradation: To 0.6 mL of the stock solution, add 3 mL of 0.1N NaOH and keep for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: To 0.6 mL of the stock solution, add 1 mL of 30% w/v hydrogen peroxide.[1]

  • Thermal Degradation: Keep the drug sample in a hot air oven at 110°C for 3 hours.[1]

  • Photolytic Degradation: Expose the drug solution to UV light for a specified duration.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for 30-40 minutes.[1]

  • Inject the blank, standard, sample, and degraded sample solutions.

  • Monitor the chromatograms for the appearance of any degradation peaks and assess the peak purity of the main Etelcalcetide peak.

Method Validation Summary
Validation ParameterResult
Linearity The method demonstrates good linearity over the tested concentration range.
Correlation Coefficient (r²) 0.999[1][2]
Accuracy (% Recovery) High percentage recovery indicates the accuracy of the method.
Precision (% RSD) Low %RSD values for intraday and interday precision studies.[1]
Specificity The method is specific, as shown by the separation of the drug from its degradation products.
Limit of Detection (LOD) 3.00 µg/mL (based on S/N ratio)[1]
Limit of Quantification (LOQ) 9.98 µg/mL (based on S/N ratio)[1]
Forced Degradation Results Summary
Stress Condition% DegradationObservations
Acid Hydrolysis (0.1N HCl) SignificantDegradation peaks observed.
Base Hydrolysis (0.1N NaOH) SignificantDegradation peaks observed.
Oxidation (30% H₂O₂) SignificantDegradation peaks observed.[1]
Thermal (110°C) ModerateDegradation observed.[1]
Photolytic (UV light) SlightMinor degradation observed.

Workflow for Stability-Indicating Method Development

Stability_Method_Workflow cluster_Stress Stress Conditions Start Method Development (As per Method 2 Conditions) Forced_Deg Forced Degradation Studies Start->Forced_Deg Acid Acid Hydrolysis Forced_Deg->Acid Base Base Hydrolysis Forced_Deg->Base Oxidative Oxidation Forced_Deg->Oxidative Thermal Thermal Forced_Deg->Thermal Photo Photolytic Forced_Deg->Photo Specificity Specificity & Peak Purity Assessment Acid->Specificity Base->Specificity Oxidative->Specificity Thermal->Specificity Photo->Specificity Validation Full Method Validation (Linearity, Accuracy, Precision etc.) Specificity->Validation Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: Workflow for developing a stability-indicating RP-HPLC method.

Conclusion

The described RP-HPLC methods are suitable for the routine quality control and stability testing of Etelcalcetide. Method 1 offers a straightforward approach for quantification, while Method 2 provides a robust, stability-indicating assay. The choice of method will depend on the specific analytical requirements. It is essential to perform system suitability tests before each analytical run to ensure the continued validity of the results. All methods should be validated in accordance with ICH guidelines to ensure they are fit for their intended purpose.[8][9]

References

Application Notes and Protocols for Utilizing Etelcalcetide in HEK293 Cells Expressing the Human Calcium-Sensing Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etelcalcetide is a novel calcimimetic agent that acts as a positive allosteric modulator and a direct agonist of the human calcium-sensing receptor (CaSR).[1][2] This synthetic peptide is utilized in research to investigate the signaling pathways and physiological roles of the CaSR. This document provides detailed application notes and protocols for the use of Etelcalcetide in Human Embryonic Kidney 293 (HEK293) cells recombinantly expressing the human CaSR. These cells provide a robust in vitro model system to study the pharmacological properties of Etelcalcetide and its downstream cellular effects.

Mechanism of Action and Signaling Pathways

Etelcalcetide binds to the extracellular domain of the CaSR, enhancing its sensitivity to extracellular calcium and also directly activating it.[2] The CaSR is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways upon activation:

  • Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic free calcium concentration ([Ca2+]i). DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC).

  • Gi/o Pathway: The CaSR also couples to the Gi/o protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Furthermore, activation of the CaSR can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key downstream signaling event that can be mediated by both Gq/11 and Gi/o pathways.

Data Presentation

The following table summarizes the quantitative data for Etelcalcetide's activity in HEK293 cells expressing the human CaSR.

ParameterValueCell LineExperimental Condition
EC50 (Intracellular Calcium Mobilization) 0.53 µMHEK293T-hCaSRIn the presence of 1.0 mM extracellular calcium
EC50 (ERK Phosphorylation) Data not available--

Mandatory Visualizations

Etelcalcetide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR Binds and activates Ca2_ext Ca²⁺ Ca2_ext->CaSR Binds Gq11 Gq/11 CaSR->Gq11 Activates Gi_o Gi/o CaSR->Gi_o Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ERK p-ERK1/2 Gi_o->ERK Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_int ↑ [Ca²⁺]i IP3->Ca2_int Release from ER PKC PKC DAG->PKC Ca2_int->PKC PKC->ERK Activates

Caption: Etelcalcetide signaling pathway in HEK293-hCaSR cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis Culture 1. Culture HEK293 cells Transfect 2. Transfect with hCaSR plasmid Culture->Transfect Seed 3. Seed cells into assay plates Transfect->Seed Load 4. Load with fluorescent dye (for Calcium Assay) Seed->Load Stimulate 5. Stimulate with Etelcalcetide Load->Stimulate Measure_Ca 6a. Measure intracellular calcium fluorescence Stimulate->Measure_Ca Lyse 6b. Lyse cells (for ERK Assay) Stimulate->Lyse Analyze 8. Data Analysis (EC50) Measure_Ca->Analyze Western 7. Western Blot for p-ERK/Total ERK Lyse->Western Western->Analyze

Caption: General experimental workflow for Etelcalcetide assays.

Experimental Protocols

HEK293 Cell Culture and Transfection

This protocol describes the maintenance of HEK293 cells and transient transfection with a plasmid encoding the human calcium-sensing receptor.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Plasmid DNA encoding human CaSR (hCaSR)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates and other standard cell culture plastics

Protocol:

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days when they reach 80-90% confluency. To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 2-3 minutes at 37°C. Neutralize trypsin with complete growth medium and re-seed at the desired density.

  • Transfection:

    • The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium.

    • On the day of transfection, when cells are approximately 70-80% confluent, prepare the DNA-lipid complexes.

    • For each well, dilute 2.5 µg of hCaSR plasmid DNA into 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15-20 minutes at room temperature.

    • Add the 250 µL of the DNA-lipid complex mixture dropwise to each well.

    • Incubate the cells for 24-48 hours before proceeding with the downstream assays.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration upon stimulation with Etelcalcetide.

Materials:

  • HEK293 cells transiently expressing hCaSR

  • 96-well black, clear-bottom assay plates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1.0 mM CaCl2

  • Etelcalcetide stock solution (in a suitable solvent, e.g., water or DMSO)

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating:

    • 24 hours post-transfection, harvest the HEK293-hCaSR cells and seed them into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Aspirate the growth medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS.

    • Add 100 µL of HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Assay and Measurement:

    • Prepare a dilution series of Etelcalcetide in HBSS at 2X the final desired concentrations.

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) every 1-2 seconds.

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Inject 100 µL of the 2X Etelcalcetide dilutions into the respective wells.

    • Continue recording the fluorescence for at least 3-5 minutes to capture the peak and subsequent decline in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by expressing ΔF as a percentage of the maximal response.

    • Plot the normalized response against the logarithm of the Etelcalcetide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the phosphorylation of ERK1/2 in response to Etelcalcetide stimulation.

Materials:

  • HEK293 cells transiently expressing hCaSR

  • 6-well plates

  • Serum-free DMEM

  • Etelcalcetide stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • 24 hours post-transfection, replace the growth medium with serum-free DMEM and incubate the cells for 4-6 hours to reduce basal ERK phosphorylation.

    • Prepare various concentrations of Etelcalcetide in serum-free DMEM.

    • Treat the cells with the different concentrations of Etelcalcetide for a predetermined time (e.g., 5, 10, 15 minutes). A time-course experiment is recommended to determine the optimal stimulation time.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK using densitometry software.

    • Calculate the ratio of p-ERK to t-ERK for each sample.

    • Normalize the data to the untreated control.

    • Plot the normalized p-ERK/t-ERK ratio against the logarithm of the Etelcalcetide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize Etelcalcetide in studying the human calcium-sensing receptor in a HEK293 cell-based system. These assays are fundamental for characterizing the potency and signaling mechanisms of Etelcalcetide and other CaSR modulators, thereby facilitating drug discovery and a deeper understanding of CaSR biology.

References

Application Note: Generating a Dose-Response Curve for Etelcalcetide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Etelcalcetide (brand name Parsabiv) is a novel, intravenous calcimimetic agent used for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2][3] SHPT is a common complication of CKD characterized by elevated parathyroid hormone (PTH) levels, which can lead to significant bone and cardiovascular complications.[4][5] Etelcalcetide functions by allosterically modulating the calcium-sensing receptor (CaSR), a key regulator of PTH secretion.[1][2][6] Establishing a precise dose-response relationship is critical for understanding its pharmacological profile and determining therapeutic dosing regimens.

This document provides a detailed guide for generating comprehensive dose-response curves for Etelcalcetide using a combination of in vitro, ex vivo, and in vivo experimental models.

Mechanism of Action Etelcalcetide is a synthetic peptide that acts as an allosteric activator of the CaSR located on the surface of parathyroid chief cells.[3][6] It binds to the extracellular domain of the CaSR, enhancing its sensitivity to extracellular calcium.[6] This amplified activation of the CaSR, a G-protein coupled receptor (GPCR), triggers a downstream signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is the primary signal that inhibits the synthesis and secretion of PTH.[7]

Etelcalcetide_MoA cluster_cell Parathyroid Chief Cell cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) Gq Gq/11 CaSR->Gq activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_cyto Increased Intracellular [Ca2+] ER->Ca_cyto releases Ca2+ PTH_vesicle PTH Vesicle Ca_cyto->PTH_vesicle Inhibits Secretion PTH_out PTH Secretion (Decreased) Gq->PLC activates Etel Etelcalcetide Etel->CaSR Allosteric Activation Ca_extra Extracellular Ca2+ Ca_extra->CaSR Binds

Caption: Etelcalcetide's mechanism of action on the parathyroid chief cell.

Experimental Protocols

A multi-tiered approach is recommended to construct a robust dose-response profile for Etelcalcetide. This involves progressing from controlled in vitro systems that assess direct receptor activity to in vivo models that reflect the integrated physiological response.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Validation ca_assay Protocol 1: Intracellular Calcium Mobilization Assay pth_assay Protocol 2: Ex Vivo PTH Secretion Assay data_analysis Data Analysis (EC50/IC50 Determination) ca_assay->data_analysis pth_assay->data_analysis animal_model Protocol 3: SHPT Animal Model Dose-Response Study animal_model->data_analysis curve_gen Dose-Response Curve Generation data_analysis->curve_gen

Caption: Overall experimental workflow for Etelcalcetide dose-response analysis.

Protocol 1: In Vitro Intracellular Calcium (Ca2+) Mobilization Assay

Objective: To quantify the potency (EC50) of Etelcalcetide by measuring its ability to induce Ca2+ flux in cells stably expressing the human Calcium-Sensing Receptor (CaSR).

Methodology: This protocol utilizes a fluorescent, cell-permeable dye that reports changes in intracellular Ca2+ concentration. The assay is performed in a high-throughput microplate format using a fluorescence plate reader.[7][8]

Materials:

  • HEK293 cells stably expressing human CaSR (HEK293-CaSR)

  • Cell culture medium (e.g., DMEM/F-12) with FBS, antibiotics

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • FLIPR Calcium Assay Kit (or similar, e.g., Fura-2 AM, Fluo-4 AM)[8][9]

  • Etelcalcetide stock solution (in water or appropriate buffer)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Black-wall, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader with fluidics injection (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed HEK293-CaSR cells into black-wall, clear-bottom microplates at an optimized density and allow them to adhere overnight at 37°C, 5% CO2.

  • Dye Loading: The next day, remove the culture medium and add the fluorescent calcium dye solution (prepared according to the manufacturer's protocol) to each well. Incubate for 30-60 minutes at 37°C in the dark.[10]

  • Compound Plate Preparation: Prepare a serial dilution of Etelcalcetide in Assay Buffer in a separate plate. Recommended concentration range: 1 pM to 10 µM. Include wells with buffer only (vehicle control) and a positive control (e.g., a high concentration of extracellular Ca2+ or Ionomycin).

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader, which maintains the temperature at 37°C.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Program the instrument to inject the Etelcalcetide dilutions (and controls) from the compound plate into the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent plateau.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by setting the vehicle control as 0% and a maximal response control as 100%.

    • Plot the normalized response against the logarithm of the Etelcalcetide concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation: Table 1

Etelcalcetide Conc. (nM) Raw Fluorescence (RFU) Normalized Response (%)
0 (Vehicle) 1500 0
0.01 1650 3.3
0.1 2500 22.2
1 4800 73.3
10 5500 88.9
100 5900 97.8
1000 6000 100.0

| 10000 | 6010 | 100.2 |

Protocol 2: Ex Vivo Parathyroid Hormone (PTH) Secretion Assay

Objective: To determine the dose-dependent inhibitory effect (IC50) of Etelcalcetide on PTH secretion from primary parathyroid tissue or cells.

Methodology: This protocol involves incubating isolated parathyroid cells or tissue slices with varying concentrations of Etelcalcetide. The amount of PTH released into the culture supernatant is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Freshly isolated parathyroid glands (e.g., from bovine or rodent models)

  • Collagenase solution for tissue digestion

  • Incubation Buffer (e.g., Hanks' Balanced Salt Solution with defined Ca2+ concentration)

  • Etelcalcetide stock solution

  • Low-adhesion culture plates

  • Intact PTH (iPTH) ELISA kit[11][12]

  • Centrifuge

Procedure:

  • Parathyroid Cell Isolation: Mince parathyroid tissue and digest with a collagenase solution to obtain a single-cell suspension or prepare thin tissue slices.

  • Cell Incubation: Aliquot the parathyroid cells or tissue slices into wells of a low-adhesion plate containing Incubation Buffer.

  • Etelcalcetide Treatment: Add serial dilutions of Etelcalcetide to the wells. Recommended concentration range: 1 nM to 50 µM. Include a vehicle control (0 nM).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours) to allow for PTH secretion.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells/tissue. Carefully collect the supernatant, which contains the secreted PTH.

  • PTH Quantification: Measure the concentration of PTH in each supernatant sample using a validated iPTH ELISA kit, following the manufacturer’s instructions.[12][13]

  • Data Analysis:

    • Calculate the percentage inhibition of PTH secretion for each Etelcalcetide concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Etelcalcetide concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Table 2

Etelcalcetide Conc. (nM) PTH in Supernatant (pg/mL) % Inhibition of PTH Secretion
0 (Vehicle) 1200 0
1 1150 4.2
10 950 20.8
100 620 48.3
1000 250 79.2
10000 110 90.8

| 50000 | 105 | 91.3 |

Protocol 3: In Vivo Dose-Response Study in an SHPT Animal Model

Objective: To evaluate the dose-dependent efficacy of intravenously administered Etelcalcetide in reducing plasma PTH and serum calcium levels in a relevant animal model of SHPT.

Methodology: A uremic rodent model (e.g., 5/6 nephrectomized rat) is commonly used to mimic human CKD-induced SHPT.[4] Animals receive single intravenous bolus injections of Etelcalcetide at various doses, and blood samples are collected over time to assess PTH and calcium levels.

InVivo_Workflow A SHPT Model Induction (e.g., 5/6 Nephrectomy in Rats) B Animal Acclimatization & Baseline Blood Sampling A->B C Randomization into Dose Groups B->C D Intravenous Administration of Etelcalcetide or Vehicle C->D E Serial Blood Sampling (e.g., 0.5, 1, 4, 8, 24h post-dose) D->E F Plasma/Serum Separation & Storage E->F G Biochemical Analysis (PTH ELISA & Calcium Assay) F->G H Data Analysis (Dose vs. % PTH Reduction) G->H

Caption: Workflow for the in vivo Etelcalcetide dose-response study.

Materials:

  • 5/6 nephrectomized rats (or other suitable SHPT model)

  • Etelcalcetide formulated for intravenous administration

  • Vehicle control (e.g., saline)

  • Blood collection supplies (e.g., EDTA and serum separator tubes)

  • Anesthesia (if required for blood collection)

  • PTH ELISA kit and calcium colorimetric assay kit

Procedure:

  • Model Acclimatization: Allow SHPT animals to acclimate. Collect baseline blood samples to confirm elevated PTH levels.

  • Group Assignment: Randomly assign animals to different dose groups (e.g., n=6-8 per group).

    • Group 1: Vehicle

    • Group 2: Low Dose Etelcalcetide

    • Group 3: Mid Dose Etelcalcetide

    • Group 4: High Dose Etelcalcetide

    • Note: Doses should be selected based on literature or preliminary range-finding studies.

  • Dosing: Administer a single intravenous bolus of the assigned dose of Etelcalcetide or vehicle.

  • Blood Sampling: Collect blood samples at predetermined time points after administration (e.g., 0, 0.5, 1, 4, 8, 24, and 48 hours). PTH levels decrease rapidly, within 30 minutes post-dose.[1][14]

  • Sample Processing: Process blood to obtain plasma (for PTH) and serum (for calcium). Store samples at -80°C until analysis.

  • Biochemical Analysis: Measure intact PTH and serum calcium concentrations using appropriate assay kits.

  • Data Analysis:

    • For each dose group, calculate the mean percent reduction in PTH from baseline at each time point.

    • Determine the maximum PTH reduction (nadir) and the area under the effect curve (AUEC) for PTH reduction.

    • Plot the maximum PTH reduction or AUEC against the Etelcalcetide dose to generate the in vivo dose-response curve.

Data Presentation: Table 3

Dose Group (mg/kg) Baseline PTH (pg/mL) Max % PTH Reduction from Baseline Serum Calcium at 24h (mg/dL)
0 (Vehicle) 1550 ± 120 5 ± 3 10.2 ± 0.4
0.1 1610 ± 150 35 ± 8 9.5 ± 0.5
0.5 1580 ± 130 68 ± 10 8.8 ± 0.6

| 2.0 | 1630 ± 140 | 85 ± 6 | 8.1 ± 0.5 |

Note: Data are presented as Mean ± SEM.

References

Application Note and Protocols: Measuring PTH Secretion from Primary Rat Parathyroid Cells with Etelcalcetide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis. Its secretion from the parathyroid glands is tightly controlled by the calcium-sensing receptor (CaSR), a G protein-coupled receptor on the surface of parathyroid cells.[1][2] Etelcalcetide is a calcimimetic agent that acts as an allosteric modulator of the CaSR.[3][4] By binding to the extracellular domain of the CaSR, Etelcalcetide enhances the receptor's sensitivity to extracellular calcium, leading to a decrease in PTH secretion.[3][5][6] This makes Etelcalcetide an important therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease.[5][6][7] This application note provides detailed protocols for isolating and culturing primary rat parathyroid cells, treating them with Etelcalcetide, and measuring the subsequent changes in PTH secretion.

Signaling Pathway of Etelcalcetide Action

The following diagram illustrates the signaling pathway activated by Etelcalcetide in a parathyroid cell.

cluster_membrane Cell Membrane cluster_cytosol Cytosol CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_cyto Increased Intracellular Ca2+ IP3->Ca_cyto triggers release from ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto->PKC activates Inhibition Inhibition of PTH Secretion Ca_cyto->Inhibition PKC->Inhibition PTH_vesicles PTH Secretory Vesicles Inhibition->PTH_vesicles prevents fusion with membrane Etelcalcetide Etelcalcetide Etelcalcetide->CaSR binds allosterically Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR activates

Caption: Etelcalcetide signaling pathway in parathyroid cells.

Experimental Workflow

The overall experimental workflow for measuring the effect of Etelcalcetide on PTH secretion from primary rat parathyroid cells is depicted below.

cluster_prep Cell Preparation cluster_treatment Treatment and Assay cluster_analysis Data Analysis Isolation Isolation of Parathyroid Glands Digestion Enzymatic Digestion Isolation->Digestion Sorting Cell Sorting (optional) Digestion->Sorting Culture Primary Cell Culture Sorting->Culture Treatment Incubation with Etelcalcetide Culture->Treatment Collection Collection of Supernatant Treatment->Collection PTH_Assay PTH Measurement (ELISA) Collection->PTH_Assay Data Data Acquisition PTH_Assay->Data Analysis Statistical Analysis Data->Analysis

Caption: Experimental workflow for PTH secretion measurement.

Protocols

1. Isolation and Culture of Primary Rat Parathyroid Cells

This protocol is adapted from methodologies described for the isolation and culture of primary parathyroid cells.[8][9][10][11]

Materials:

  • Male Wistar rats

  • Collagenase Type I

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Optional: Antibodies for cell sorting (e.g., anti-CaSR, anti-EpCAM)[8][9][10]

Procedure:

  • Euthanize rats according to institutional guidelines.

  • Surgically excise the parathyroid glands, which are located near the thyroid gland.

  • Mince the tissue into small pieces in cold DMEM/F12.

  • Digest the tissue with Collagenase Type I (concentration and time to be optimized) at 37°C with gentle agitation.

  • Filter the cell suspension through a cell strainer to remove undigested tissue.

  • Wash the cells with DMEM/F12 containing 10% FBS to inactivate the collagenase.

  • (Optional) For a purer culture, cells can be sorted using fluorescence-activated cell sorting (FACS) with antibodies against parathyroid cell markers like CaSR and EpCAM.[8][9][10]

  • Plate the cells in culture dishes pre-coated with an appropriate extracellular matrix component (e.g., collagen) in DMEM/F12 supplemented with 10% FBS and Penicillin-Streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

2. Etelcalcetide Treatment and Sample Collection

Materials:

  • Primary rat parathyroid cells in culture

  • Etelcalcetide

  • Culture medium with varying calcium concentrations

  • Phosphate-buffered saline (PBS)

Procedure:

  • Once the primary parathyroid cells have formed a confluent monolayer, replace the culture medium with a low-serum or serum-free medium for a pre-incubation period (e.g., 2-4 hours).

  • Prepare working solutions of Etelcalcetide in culture medium at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).

  • Prepare control wells with vehicle (the solvent used to dissolve Etelcalcetide).

  • Aspirate the pre-incubation medium and add the medium containing the different concentrations of Etelcalcetide or vehicle to the respective wells.

  • Incubate the cells for a defined period (e.g., 30 minutes to 3 hours) at 37°C.[3]

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for PTH measurement.

  • Store the supernatant at -80°C until the PTH assay is performed.

3. Measurement of PTH Secretion by ELISA

This protocol is a general guideline for using a commercially available rat intact PTH ELISA kit.[12][13][14][15] Always refer to the specific manufacturer's instructions for the kit being used.

Materials:

  • Rat Intact PTH ELISA Kit

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Prepare the standards and samples according to the kit's instructions. This may involve dilution of the collected supernatants.

  • Add the standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Add the detection antibody (e.g., a biotinylated anti-PTH antibody).

  • Incubate the plate as per the manufacturer's instructions.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate and wash the plate.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the specified wavelength using a microplate reader.

  • Calculate the PTH concentration in the samples based on the standard curve.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described.

Table 1: Effect of Etelcalcetide on PTH Secretion from Primary Rat Parathyroid Cells

Etelcalcetide Concentration (µM)Mean PTH Concentration (pg/mL)Standard Deviation (pg/mL)% Inhibition of PTH Secretion
0 (Vehicle)15001200%
0.112509816.7%
0.58007546.7%
1.05506063.3%
5.03004580.0%
10.02503883.3%

Table 2: Time-Course of Etelcalcetide-Mediated Inhibition of PTH Secretion

Time (minutes)PTH Concentration (pg/mL) - VehiclePTH Concentration (pg/mL) - 1 µM Etelcalcetide
05052
30850350
601480560
1202500800
18032001100

Logical Relationship Diagram

The following diagram illustrates the logical relationship between increasing Etelcalcetide concentration and the expected biological response.

Etelcalcetide_Conc Increasing Etelcalcetide Concentration CaSR_Activation Increased CaSR Activation Etelcalcetide_Conc->CaSR_Activation leads to Intracellular_Ca Increased Intracellular Ca2+ Signaling CaSR_Activation->Intracellular_Ca results in PTH_Inhibition Inhibition of PTH Secretion Intracellular_Ca->PTH_Inhibition causes PTH_Concentration Decreased Extracellular PTH Concentration PTH_Inhibition->PTH_Concentration leads to

Caption: Logical flow of Etelcalcetide's effect on PTH.

The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the effects of Etelcalcetide on PTH secretion in a physiologically relevant primary cell model. These methods are valuable for preclinical drug development and for studying the molecular mechanisms of CaSR modulation. The provided diagrams and data tables serve as a clear framework for experimental design and data interpretation.

References

Protocol for Adenine-Induced Secondary Hyperparathyroidism in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for inducing secondary hyperparathyroidism in rodents using an adenine-rich diet. This model is a well-established and widely used method to mimic the pathophysiology of chronic kidney disease-mineral and bone disorder (CKD-MBD) observed in humans. The administration of adenine leads to the development of chronic kidney disease (CKD), which in turn causes disturbances in mineral metabolism, including hyperphosphatemia, hypocalcemia, and consequently, secondary hyperparathyroidism.[1][2][3] This animal model is invaluable for studying the mechanisms of CKD-MBD and for the preclinical evaluation of novel therapeutic agents.

Pathophysiology Overview

Oral administration of adenine is metabolized to 2,8-dihydroxyadenine (2,8-DHA).[2] This compound is poorly soluble and precipitates within the renal tubules, leading to crystal-induced tubular injury, interstitial inflammation, and fibrosis.[2][3] The progressive loss of renal function impairs the excretion of phosphate, leading to hyperphosphatemia.[1][3] Furthermore, the damaged kidneys have a reduced capacity to synthesize calcitriol (1,25-dihydroxyvitamin D3), the active form of vitamin D.[4] The combination of hyperphosphatemia and low calcitriol levels leads to hypocalcemia. In response to these mineral imbalances, the parathyroid glands are stimulated to synthesize and secrete parathyroid hormone (PTH) in an attempt to restore calcium and phosphate homeostasis, resulting in secondary hyperparathyroidism.[3][5]

Signaling Pathway of Adenine-Induced Secondary Hyperparathyroidism

Adenine_SHPT_Pathway Adenine Oral Adenine Administration Metabolism Metabolism to 2,8-Dihydroxyadenine (2,8-DHA) Adenine->Metabolism Kidney Chronic Kidney Disease (CKD) (Tubular Injury, Inflammation, Fibrosis) Metabolism->Kidney 2,8-DHA Crystal Deposition Phosphate Decreased Phosphate Excretion Kidney->Phosphate Calcitriol Decreased Calcitriol (1,25(OH)2D3) Synthesis Kidney->Calcitriol Hyperphosphatemia Hyperphosphatemia Phosphate->Hyperphosphatemia Hypocalcemia Hypocalcemia Calcitriol->Hypocalcemia Hyperphosphatemia->Hypocalcemia Forms Calcium-Phosphate Complexes Parathyroid Parathyroid Gland Stimulation Hyperphosphatemia->Parathyroid Hypocalcemia->Parathyroid PTH Increased PTH Secretion (Secondary Hyperparathyroidism) Parathyroid->PTH Bone Bone Remodeling (Increased Resorption, Cortical Porosity) PTH->Bone

Figure 1: Signaling pathway of adenine-induced secondary hyperparathyroidism.

Experimental Protocols

The following protocols describe the induction of secondary hyperparathyroidism in rats and mice using an adenine-supplemented diet. The choice of rodent species and the duration of adenine administration can be adjusted to achieve the desired severity of CKD and secondary hyperparathyroidism.[2]

General Experimental Workflow

Experimental_Workflow Start Start: Acclimatization of Rodents Diet Dietary Adenine Administration Start->Diet Monitoring Regular Monitoring (Body Weight, Food/Water Intake, Clinical Signs) Diet->Monitoring Sampling Interim/Final Sample Collection (Blood, Urine, Tissues) Monitoring->Sampling Biochem Biochemical Analysis (Serum PTH, Ca, P, Creatinine, BUN) Sampling->Biochem Histo Histopathological Analysis (Kidney, Parathyroid, Bone) Sampling->Histo Data Data Analysis and Interpretation Biochem->Data Histo->Data

Figure 2: General experimental workflow for adenine-induced SHPT model.
Protocol for Rats

  • Animals: Male Wistar or Sprague-Dawley rats, 8 weeks of age, are commonly used.[3][4]

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatization: Allow the rats to acclimatize for at least one week before the start of the experiment.

  • Diet Preparation: Prepare a diet containing 0.75% (w/w) adenine.[2][3] This can be achieved by mixing adenine powder with standard rodent chow.

  • Induction Phase: Feed the rats the adenine-supplemented diet for 4 to 8 weeks. The duration can be adjusted based on the desired severity of renal failure.[3]

  • Monitoring: Monitor the body weight and food and water intake of the animals regularly (e.g., twice a week). Observe for any clinical signs of distress.

  • Sample Collection: At the end of the induction period, collect blood samples via cardiac puncture or tail vein for biochemical analysis. Euthanize the animals and collect kidneys, parathyroid glands, and femurs for histological analysis.

Protocol for Mice
  • Animals: Male C57BL/6J mice are a commonly used strain.[5][6]

  • Housing: Similar to rats, house mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period.

  • Diet Preparation: Prepare a casein-based diet containing 0.2% (w/w) adenine.[5][6] A casein-based diet is recommended to improve the palatability and consumption of the adenine-containing food by mice.[7]

  • Induction Phase: The induction period for mice is typically 6 weeks.[5][6]

  • Monitoring: Monitor body weight, food and water consumption, and overall health status of the mice regularly.

  • Sample Collection: Collect blood and tissues as described for the rat protocol.

Data Presentation

The following tables summarize the expected quantitative data from studies using the adenine-induced secondary hyperparathyroidism model.

Table 1: Biochemical Parameters in Adenine-Induced CKD and Secondary Hyperparathyroidism in Rats

ParameterControl GroupAdenine-Treated GroupReference
Serum Creatinine (mg/dL)~0.3 - 0.5> 1.5[3][4][8]
Blood Urea Nitrogen (BUN) (mg/dL)~15 - 25> 70[4][8]
Serum Phosphorus (mg/dL)~4 - 6> 10[3][4]
Serum Calcium (mg/dL)~9 - 11Normal or Decreased[3][4]
Serum PTH (pg/mL)~20 - 50> 400[3][8]

Table 2: Bone Histomorphometry and Densitometry in Adenine-Treated Rats

ParameterControl GroupAdenine-Treated GroupReference
Bone Mineral Density (BMD)NormalDecreased[3][9]
Cortical Porosity (%)LowIncreased[5][6]
Osteoclast Surface/Bone Surface (%)NormalIncreased[5]
Bone Formation Rate/Bone Surface (μm³/μm²/day)NormalVariable (may be increased or decreased depending on duration)[5]

Key Experimental Methodologies

Biochemical Analysis
  • Serum Collection: Collect whole blood and allow it to clot at room temperature. Centrifuge at approximately 2000 x g for 15 minutes to separate the serum.

  • Parameter Measurement: Use commercially available assay kits for the quantitative determination of serum creatinine, BUN, phosphorus, calcium, and intact PTH. Automated clinical chemistry analyzers are often used for these measurements.[4]

Histological Analysis
  • Tissue Fixation: Fix the collected kidneys, parathyroid glands, and bones in 10% neutral buffered formalin for 24-48 hours.

  • Decalcification (for bone): Decalcify femurs in a suitable decalcifying solution (e.g., EDTA-based solution) for several days to weeks until the bone is soft.

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut 4-5 μm thick sections using a microtome. Stain kidney sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess tubular injury and fibrosis, respectively.[9] Stain bone sections with H&E to visualize bone structure and cellular components.

By following these detailed protocols and application notes, researchers can successfully establish and utilize the adenine-induced model of secondary hyperparathyroidism for their studies in CKD-MBD and related drug development.

References

Application Notes and Protocols: A Comparative Analysis of Solid-Phase versus Liquid-Phase Synthesis of Etelcalcetide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etelcalcetide, a peptide-based calcimimetic agent, is a crucial therapeutic for secondary hyperparathyroidism in patients with chronic kidney disease. Its synthesis, particularly for research and development purposes, can be accomplished through two primary methodologies: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). This document provides a detailed comparison of these two approaches, offering insights into their respective advantages and limitations in the context of Etelcalcetide synthesis. Detailed experimental protocols for both methods are provided, alongside a quantitative summary of key performance indicators. Furthermore, the mechanism of action of Etelcalcetide, involving the allosteric modulation of the calcium-sensing receptor (CaSR), is delineated with a corresponding signaling pathway diagram.

Introduction to Etelcalcetide Synthesis

Etelcalcetide is a synthetic peptide comprised of a chain of seven D-amino acids and an L-cysteine, linked via a disulfide bond. The choice between solid-phase and liquid-phase synthesis for its production depends on various factors, including the desired scale, purity requirements, and available resources. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, simplifying purification by allowing for easy removal of excess reagents and byproducts through washing.[1][2] In contrast, LPPS is carried out entirely in solution, which can be advantageous for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[1][3]

Comparative Data: Solid-Phase vs. Liquid-Phase Synthesis of Etelcalcetide

The following table summarizes key quantitative data gathered from various sources, providing a direct comparison of the two synthesis methods for Etelcalcetide.

ParameterSolid-Phase Synthesis (SPPS)Liquid-Phase Synthesis (LPPS)
Crude Purity 80-92%[4][5]Not explicitly reported, but intermediates are purified at each step.[6]
Final Purity (after purification) >98%[4]>98%[6]
Overall Yield 45-60%[4]>62%[6]
Scalability Well-suited for small to medium scale (mg to g). Automation is readily available.[1][2]More amenable to large-scale production.[3]
Purification Simplified due to resin-bound intermediates.[1][2]Requires purification after each coupling step, which can be labor-intensive.[1][3]
Reagent Usage Typically requires an excess of reagents to drive reactions to completion.[7]Can be more economical with reagents for shorter peptides.[8]

Mechanism of Action and Signaling Pathway

Etelcalcetide functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor.[9][10] By binding to an extracellular domain of the CaSR, Etelcalcetide sensitizes the receptor to extracellular calcium. This enhanced activation leads to the stimulation of downstream signaling pathways, primarily through the Gq/11 and Gi/o proteins. Activation of Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi/o pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The net effect of these signaling events in the parathyroid gland is the inhibition of parathyroid hormone (PTH) secretion.[9]

Etelcalcetide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR Binds & Allosterically Modulates Calcium Ca²⁺ Calcium->CaSR Binds Gq11 Gq/11 CaSR->Gq11 Activates Gio Gi/o CaSR->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH ↓ PTH Secretion Ca_release->PTH PKC->PTH cAMP->PTH SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Fmoc_Deprotection->Coupling Wash 4. Washing (DMF, DCM) Coupling->Wash Repeat 5. Repeat steps 2-4 for each amino acid Wash->Repeat Acetylation 6. N-terminal Acetylation (Acetic Anhydride) Repeat->Acetylation Cleavage 7. Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Acetylation->Cleavage Disulfide 8. Disulfide Bond Formation (Activation with 2,2'-dithiodipyridine, - reaction with L-Cysteine) Cleavage->Disulfide Purification 9. HPLC Purification Disulfide->Purification Analysis 10. Characterization (LC-MS, HPLC) Purification->Analysis LPPS_Workflow Fragment1 1. Synthesize Protected Peptide Fragment 1 (e.g., tripeptide) Purify1 3. Purify Fragment 1 (Crystallization/Chromatography) Fragment1->Purify1 Fragment2 2. Synthesize Protected Peptide Fragment 2 (e.g., tetrapeptide) Purify2 4. Purify Fragment 2 (Crystallization/Chromatography) Fragment2->Purify2 Couple_Fragments 5. Couple Fragments 1 & 2 in Solution Purify1->Couple_Fragments Purify2->Couple_Fragments Purify_Heptapeptide 6. Purify the Protected Heptapeptide Couple_Fragments->Purify_Heptapeptide Deprotection 7. Final Deprotection Purify_Heptapeptide->Deprotection Disulfide 8. Disulfide Bond Formation (with L-Cys and NCS) Deprotection->Disulfide Purification 9. HPLC Purification Disulfide->Purification Analysis 10. Characterization (LC-MS, HPLC) Purification->Analysis

References

Application Notes and Protocols for Long-Term Stability Testing of Etelcalcetide Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etelcalcetide hydrochloride is a synthetic peptide calcimimetic agent that acts as an allosteric activator of the calcium-sensing receptor (CaSR).[1][2][3] It is utilized in the management of secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis.[1] Ensuring the stability of this compound stock solutions is critical for obtaining accurate and reproducible results in pre-clinical and clinical research. This document provides detailed protocols and application notes for assessing the long-term stability of this compound stock solutions, including recommended storage conditions, analytical methods for stability assessment, and potential degradation pathways.

Mechanism of Action and Signaling Pathway

Etelcalcetide allosterically modulates the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR), enhancing its sensitivity to extracellular calcium.[1][2] This activation leads to the stimulation of Gαq/11 and Gαi/o protein signaling cascades. The Gαq/11 pathway activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The cumulative effect of these pathways is the inhibition of parathyroid hormone (PTH) secretion from the parathyroid glands.

Etelcalcetide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR Allosteric Modulation Calcium Ca²⁺ Calcium->CaSR Activation Gq11 Gαq/11 CaSR->Gq11 Activates Gio Gαi/o CaSR->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_inhibition Inhibition of PTH Secretion cAMP->PTH_inhibition Ca_release->PTH_inhibition PKC->PTH_inhibition

Caption: Etelcalcetide Signaling Pathway

Recommended Storage Conditions for this compound Stock Solutions

Proper storage is paramount to maintaining the integrity of this compound stock solutions. The stability of the peptide is dependent on the solvent and storage temperature.

SolventStorage TemperatureRecommended DurationReference(s)
Dimethyl Sulfoxide (DMSO)-80°CUp to 6 months[4]
Dimethyl Sulfoxide (DMSO)-20°CUp to 1 month[4]
Phosphate-Buffered Saline (PBS), pH 7.22-8°CNot recommended for more than 24 hours

Note: For aqueous solutions, it is advised to prepare them fresh before use. If short-term storage is necessary, sterile filtration through a 0.22 µm filter is recommended.[4] The solid, lyophilized form of this compound is stable for at least four years when stored at -20°C.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol outlines the preparation of stock solutions in both an organic and an aqueous solvent for use in stability studies.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Solvent Preparation: Ensure DMSO is anhydrous and PBS is sterile and at the correct pH.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add the calculated volume of anhydrous DMSO to the tube to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex gently until the powder is completely dissolved.

  • Dissolution in PBS:

    • Add the calculated volume of sterile PBS (pH 7.2) to a separate tube of weighed powder to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex gently to dissolve. Note that solubility in PBS is approximately 10 mg/mL.

  • Aliquoting: Dispense the stock solutions into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

  • Storage: Immediately store the aliquots at the recommended temperatures (-80°C or -20°C for DMSO; for immediate use or short-term storage for PBS).

Stock_Solution_Preparation_Workflow start Start weigh Weigh Etelcalcetide Hydrochloride Powder start->weigh dissolve_dmso Dissolve in Anhydrous DMSO weigh->dissolve_dmso dissolve_pbs Dissolve in Sterile PBS (pH 7.2) weigh->dissolve_pbs vortex Vortex to Dissolve dissolve_dmso->vortex dissolve_pbs->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_dmso Store DMSO Aliquots at -80°C or -20°C aliquot->store_dmso store_pbs Use PBS Solution Immediately aliquot->store_pbs end End store_dmso->end store_pbs->end

Caption: Stock Solution Preparation Workflow
Protocol 2: Long-Term Stability Testing Using a Stability-Indicating RP-HPLC Method

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify the amount of intact this compound over time.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid (OPA)

  • Mobile Phase: OPA buffer and Methanol (50:50 v/v)

  • Diluent: Mobile Phase

Procedure:

  • Preparation of Mobile Phase: Prepare the OPA buffer and mix it with methanol in a 50:50 volume ratio. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 235 nm

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

    • Run Time: Approximately 10 minutes

  • Standard Preparation: Prepare a series of standard solutions of this compound in the diluent at known concentrations to generate a calibration curve.

  • Sample Preparation:

    • At each time point (e.g., 0, 1, 3, 6, 9, 12 months), retrieve an aliquot of the stock solution from storage.

    • Thaw the sample at room temperature.

    • Dilute the sample with the diluent to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve.

    • Inject the prepared samples from the stability study.

    • Record the peak area of the intact this compound. The retention time is expected to be around 4.6 minutes.

  • Data Analysis:

    • Calculate the concentration of this compound in the samples using the calibration curve.

    • Determine the percentage of the initial concentration remaining at each time point.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop a stability-indicating analytical method. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Treat sample with 0.1 N HCl at 60°C for 30 minAssess degradation and formation of acid-labile products.
Base Hydrolysis Treat sample with 0.1 N NaOH at 60°C for 30 minEvaluate degradation and formation of base-labile products.
Oxidation Treat sample with 30% H₂O₂ at room temperature for 30 minDetermine susceptibility to oxidation.
Thermal Degradation Expose solid drug or solution to 110°C for 3 hoursIdentify thermally induced degradation products.
Photodegradation Expose solution to UV light (254 nm) for 24 hoursAssess light sensitivity.

Data Presentation: Example Long-Term Stability Data

The following tables are examples of how to present long-term stability data for this compound stock solutions. Actual data will vary based on experimental conditions.

Table 1: Stability of this compound in DMSO at -80°C

Time Point (Months)% Initial Concentration Remaining (Mean ± SD)Appearance of Degradation Products (Peak Area %)
0100Not Detected
199.8 ± 0.2Not Detected
399.5 ± 0.3< 0.1
699.1 ± 0.4< 0.2
998.6 ± 0.50.3 ± 0.1
1298.2 ± 0.60.5 ± 0.2

Table 2: Stability of this compound in DMSO at -20°C

Time Point (Months)% Initial Concentration Remaining (Mean ± SD)Appearance of Degradation Products (Peak Area %)
0100Not Detected
198.5 ± 0.40.4 ± 0.1
296.2 ± 0.71.1 ± 0.3
393.8 ± 0.92.5 ± 0.5

Table 3: Stability of this compound in PBS (pH 7.2) at 4°C

Time Point (Hours)% Initial Concentration Remaining (Mean ± SD)Appearance of Degradation Products (Peak Area %)
0100Not Detected
697.3 ± 1.10.8 ± 0.2
1294.5 ± 1.52.1 ± 0.4
2489.1 ± 2.04.7 ± 0.8

Conclusion

The long-term stability of this compound stock solutions is crucial for reliable experimental outcomes. The provided protocols for solution preparation and stability assessment using a stability-indicating RP-HPLC method offer a robust framework for researchers. Based on available data, it is recommended to store this compound stock solutions in anhydrous DMSO at -80°C for long-term use to minimize degradation. Aqueous solutions should be prepared fresh whenever possible. Adherence to these guidelines will help ensure the integrity and activity of this compound in research and development settings.

References

Troubleshooting & Optimization

Troubleshooting Etelcalcetide hydrochloride insolubility in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etelcalcetide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in Phosphate-Buffered Saline (PBS)?

A1: this compound has a reported solubility of approximately 10 mg/mL in PBS at a pH of 7.2.[1][2] Some sources indicate a solubility of up to 100 mg/mL in PBS may be achievable with the use of sonication.[3] However, it is important to note that the solubility of peptides can be highly dependent on the specific experimental conditions.

Q2: In which other solvents is this compound soluble?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 10 mg/mL.[1][2][] It is also described as being soluble in water.[5][6]

Q3: What are the key physicochemical properties of this compound?

A3: this compound is a synthetic peptide comprised of D-amino acids, classifying it as a calcimimetic agent.[][5][7] It typically presents as a white to off-white powder.[6] The molecular weight of the free base is approximately 1047.5 g/mol , and the hydrochloride salt has a molecular weight of around 1084.7 g/mol .[1][2][8]

Q4: What is the mechanism of action of etelcalcetide?

A4: Etelcalcetide functions as a calcium-sensing receptor (CaSR) agonist.[7][9] It allosterically modulates the CaSR, enhancing its sensitivity to extracellular calcium.[7][10] This activation of the CaSR on parathyroid chief cells leads to a decrease in the secretion of parathyroid hormone (PTH).[6][10][11]

Troubleshooting Guide: this compound Insolubility in PBS

This guide addresses common issues related to the insolubility of this compound in PBS and provides systematic steps for resolution.

Problem: this compound does not fully dissolve in PBS at the desired concentration.

Potential Causes and Solutions:

  • pH of the PBS Solution: The solubility of peptides is highly pH-dependent.[12][13] Etelcalcetide is a basic peptide due to its multiple arginine residues, which means it will be more soluble in an acidic environment. The commercial formulation of etelcalcetide (Parsabiv®) is prepared in a solution with a pH of 3.3.[6][14] Standard PBS has a pH of 7.4, which is close to the isoelectric point of many basic peptides, leading to minimal solubility.[13]

    • Troubleshooting Step: Prepare your PBS solution and adjust the pH to a more acidic range (e.g., pH 3.0-4.0) using dilute hydrochloric acid before adding the this compound.

  • Method of Dissolution: Simply adding the lyophilized powder to the buffer may not be sufficient for complete dissolution, especially at higher concentrations.

    • Troubleshooting Step: Employ gentle agitation, such as vortexing or sonication, to aid in dissolution.[3][5] Be cautious with sonication to avoid heating the sample, which could degrade the peptide.

  • Temperature: Temperature can influence solubility.

    • Troubleshooting Step: Gently warming the solution to 37°C may improve solubility.[5] However, prolonged exposure to elevated temperatures should be avoided to prevent peptide degradation.

  • Concentration: The desired concentration may exceed the solubility limit of this compound in standard PBS.

    • Troubleshooting Step: If possible, prepare a more concentrated stock solution in an appropriate acidic buffer or DMSO and then dilute it into your experimental PBS solution. Ensure the final concentration of the organic solvent is minimal to avoid affecting your biological system.[1]

Data Presentation: Solubility of this compound
SolventpHReported SolubilityNotes
PBS7.2~10 mg/mL[1][2]
PBSNot Specified100 mg/mLRequires sonication[3]
DMSONot Applicable~10 mg/mL[1][2][]
WaterNot SpecifiedSoluble[5][6]
Succinic Acid Buffer with NaCl3.3Not specified, but used in commercial formulation[6][14]

Experimental Protocols

Protocol for Preparing an this compound Stock Solution in Acidic Buffer
  • Prepare an acidic buffer: A 10 mM succinic acid buffer with 0.85% (w/v) sodium chloride is a suitable option, mimicking the commercial formulation.[6][14] Adjust the pH to 3.3 using dilute hydrochloric acid or sodium hydroxide.

  • Weigh the this compound: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of the acidic buffer to the powder to create a slurry.

  • Complete Dissolution: Gradually add the remaining buffer to reach the final desired concentration. Vortex gently between additions.

  • Sonication (Optional): If the peptide does not fully dissolve, sonicate the solution in a water bath for short intervals (e.g., 1-2 minutes), allowing the solution to cool between intervals.

  • Sterile Filtration: If required for your experiment, filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C for short-term storage and -80°C for long-term storage.[5] It is advised not to store aqueous solutions for more than one day.[1]

Mandatory Visualizations

Signaling Pathway of Etelcalcetide

Etelcalcetide_Signaling_Pathway cluster_cell Within Parathyroid Chief Cell Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR Binds to and allosterically activates Parathyroid_Cell Parathyroid Chief Cell PTH_Secretion Parathyroid Hormone (PTH) Secretion CaSR->PTH_Secretion Activation Inhibits Parathyroid_Cell->PTH_Secretion Regulates Decrease Decrease

Caption: Signaling pathway of etelcalcetide's mechanism of action.

Experimental Workflow for Troubleshooting Insolubility

Troubleshooting_Workflow Start Start: Etelcalcetide HCl Insolubility in PBS (pH 7.4) Check_pH Is an acidic pH compatible with the experiment? Start->Check_pH Acidic_PBS Prepare PBS and adjust pH to 3.0-4.0 Check_pH->Acidic_PBS Yes Use_Cosolvent Prepare concentrated stock in DMSO Check_pH->Use_Cosolvent No Dissolve_Acidic Attempt to dissolve Etelcalcetide HCl Acidic_PBS->Dissolve_Acidic Soluble_Acidic Soluble? Dissolve_Acidic->Soluble_Acidic Use_Solution Proceed with experiment Soluble_Acidic->Use_Solution Yes Sonication Apply gentle sonication and/or warming (37°C) Soluble_Acidic->Sonication No Sonication->Soluble_Acidic Dilute Dilute stock into final PBS solution Use_Cosolvent->Dilute Final_Check Check for precipitation Dilute->Final_Check Final_Check->Use_Solution No Precipitation Consult Consult literature for alternative solvents/ consider peptide synthesis modifications Final_Check->Consult Precipitation Occurs

Caption: Logical workflow for troubleshooting etelcalcetide insolubility.

References

Technical Support Center: Optimizing Etelcalcetide Dosage for In Vivo Mouse Studies of Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing etelcalcetide dosage for in vivo mouse studies of hyperparathyroidism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of etelcalcetide?

Etelcalcetide is a synthetic peptide and a second-generation calcimimetic agent.[1][2] It functions as an allosteric activator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells.[1][3][4] By binding to the CaSR, etelcalcetide mimics the action of calcium, thereby increasing the receptor's sensitivity to extracellular calcium.[5][6] This activation inhibits the secretion of parathyroid hormone (PTH), leading to a subsequent decrease in serum calcium and phosphorus levels.[6][7] Unlike the first-generation calcimimetic cinacalcet, which binds to the transmembrane domain of the CaSR, etelcalcetide binds to the extracellular domain.[8][9]

Q2: What are the common mouse models of hyperparathyroidism used in etelcalcetide studies?

Commonly used mouse models include:

  • Adenine-induced chronic kidney disease (CKD) model: This is a widely used model for secondary hyperparathyroidism where a diet supplemented with adenine leads to renal failure and subsequent elevated PTH levels.[10][11][12]

  • Genetic models: Transgenic mice overexpressing cyclin D1 in the parathyroid glands (PTH-cyclin D1 transgenic mice) develop primary hyperparathyroidism.[13] Another genetic model is the X-linked hypophosphatemic (Hyp) mouse, which exhibits secondary hyperparathyroidism.[14]

  • 5/6 nephrectomy model: This surgical model of CKD also results in secondary hyperparathyroidism.[15]

  • Vitamin D receptor (VDR) knockout mice: These mice develop secondary hyperparathyroidism and are used to study the interplay between vitamin D signaling and PTH regulation.[13][16]

Q3: What are the recommended routes of administration for etelcalcetide in mice?

In preclinical mouse studies, etelcalcetide has been administered via:

  • Subcutaneous (SC) injection: This route has been shown to be effective in providing good drug exposure and decreasing PTH levels in rodent studies.[10]

  • Continuous subcutaneous infusion via osmotic pumps: This method provides a steady-state concentration of the drug over a defined period.[8][9][15]

  • Intravenous (IV) injection: While more common in clinical settings, IV administration can also be used in mice.[4]

Q4: What are the potential side effects of etelcalcetide in mice?

The primary and most anticipated side effect of etelcalcetide is hypocalcemia (low serum calcium levels).[3][17] This is a direct consequence of its pharmacological action of suppressing PTH. Signs of hypocalcemia in mice can include:

  • Tremors[3]

  • Muscle spasms[17][18]

  • Seizures or convulsions in severe cases[3][17]

Other potential side effects observed in preclinical studies include gastrointestinal issues like nausea, vomiting, and diarrhea.[2][17]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High mortality rate in treated mice Severe hypocalcemia due to excessive etelcalcetide dosage.- Immediately measure serum calcium levels. - Reduce the etelcalcetide dose. - Consider co-administration of calcium supplements in the diet or drinking water. - Ensure the starting dose is appropriate for the specific mouse model and its severity of hyperparathyroidism.
High variability in PTH levels between mice - Inconsistent drug administration. - Differences in the severity of hyperparathyroidism at baseline. - Variable food and water intake affecting calcium levels.- Ensure precise and consistent dosing technique for all animals. - Stratify animals into treatment groups based on baseline PTH levels. - Monitor and record food and water consumption. - For continuous delivery, ensure proper implantation and function of osmotic pumps.
No significant reduction in PTH levels - Insufficient etelcalcetide dose. - Impaired drug absorption or rapid metabolism. - Severe parathyroid hyperplasia leading to reduced sensitivity.- Perform a dose-response study to determine the optimal dose for your specific model. - Consider a different route of administration (e.g., osmotic pump for continuous exposure). - Characterize the parathyroid gland morphology in your model to assess the degree of hyperplasia.[13]
Hypocalcemic symptoms observed even at low doses - Mouse model is particularly sensitive to CaSR activation. - Baseline calcium levels are at the lower end of the normal range.- Start with an even lower dose and titrate upwards more slowly. - Supplement the diet with additional calcium to buffer the hypocalcemic effect. - Monitor serum calcium levels more frequently.
Difficulty with etelcalcetide formulation for injection - Etelcalcetide is a peptide and may have specific solubility and stability requirements.- Refer to the manufacturer's instructions for recommended solvents and storage conditions. A common vehicle used in rat studies is a succinic acid buffer.[10] - Prepare fresh solutions for each experiment to ensure potency.

Quantitative Data Summary

The following tables summarize dosages used in various preclinical studies.

Table 1: Etelcalcetide Dosage in Mouse Models of Hyperparathyroidism

Mouse ModelStrainEtelcalcetide DoseRoute of AdministrationKey FindingsReference(s)
Primary Hyperparathyroidism (PC)-3.0 mg/kg/dayContinuous subcutaneous infusion (osmotic pump)Significantly decreased the PTH-calcium setpoint.[8][9][15]
Carcinogenicity StudyrasH2 Transgenic0.3, 1, 3 mg/kg (females); 0.375, 0.75, 1.5 mg/kg (males)Subcutaneous (daily)No drug-related tumors observed.[19]

Table 2: Etelcalcetide Dosage in a Rat Model of Secondary Hyperparathyroidism

Animal ModelStrainEtelcalcetide DoseRoute of AdministrationKey FindingsReference(s)
Adenine-induced CKD (SHPT)Wistar0.3 mg/kgSubcutaneous (daily)Decreased plasma PTH, serum calcium, and phosphorus; attenuated vascular calcification.[10]
5/6 Nephrectomy (SHPT)-0.3, 1.0, 3.0 mg/kgIntravenous (single dose)Dose-dependent decrease in plasma PTH and serum calcium levels.[15]

Experimental Protocols

Protocol 1: Induction of Secondary Hyperparathyroidism in Mice using an Adenine-Rich Diet

This protocol is adapted from models described in the literature.[10][11]

Materials:

  • Male C57BL/6J mice (or other suitable strain), 8-12 weeks old.

  • Standard chow.

  • Adenine-supplemented chow (0.2% - 0.75% w/w adenine). The concentration may need to be optimized based on the desired severity of renal failure and hyperparathyroidism.

  • Metabolic cages for urine and feces collection (optional).

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes).

  • ELISA kits for measuring serum PTH, calcium, and creatinine/BUN.

Procedure:

  • Acclimatize mice to the housing facility for at least one week with free access to standard chow and water.

  • Record baseline body weight and collect baseline blood samples for measurement of serum PTH, calcium, and creatinine/BUN.

  • Divide mice into a control group (receiving standard chow) and an experimental group (receiving adenine-supplemented chow).

  • Provide the respective diets and water ad libitum for a period of 4 to 21 weeks. The duration will influence the severity of the disease.[11]

  • Monitor body weight and general health of the animals regularly (e.g., twice weekly).

  • At desired time points (e.g., every 4 weeks), collect blood samples to monitor the progression of hyperparathyroidism and renal dysfunction.

  • At the end of the induction period, the mice with significantly elevated PTH and creatinine/BUN levels are ready for the etelcalcetide treatment study.

Protocol 2: Administration of Etelcalcetide and Monitoring of Efficacy

Materials:

  • Mice with induced hyperparathyroidism.

  • Etelcalcetide.

  • Sterile vehicle for dissolving etelcalcetide (e.g., 10 mM succinic acid, 0.85% NaCl, 0.9% benzyl alcohol, pH 4.5).[10]

  • Syringes and needles for subcutaneous injection or osmotic pumps.

  • Blood collection supplies.

  • ELISA kits for PTH and calcium.

Procedure:

A. Subcutaneous Injection:

  • Prepare the desired concentration of etelcalcetide in a sterile vehicle.

  • Administer the calculated dose via subcutaneous injection at a consistent time each day. A common injection site is the loose skin over the back of the neck.

  • Include a vehicle-treated control group.

  • Collect blood samples at predetermined time points post-injection (e.g., 2, 6, 18, 24 hours) to assess the acute effects on PTH and calcium.[9]

  • For chronic studies, continue daily injections and collect blood samples at regular intervals (e.g., weekly).

B. Continuous Infusion via Osmotic Pump:

  • Fill osmotic pumps with the appropriate concentration of etelcalcetide solution according to the manufacturer's instructions to deliver the desired daily dose (e.g., 3.0 mg/kg/day).[8][15]

  • Surgically implant the osmotic pumps subcutaneously in the dorsal region of the mice under anesthesia.

  • Allow a recovery period as recommended by institutional guidelines.

  • Collect blood samples at the end of the infusion period (e.g., 7 days) to assess the sustained effect on PTH and calcium.[8][9]

Monitoring:

  • Measure serum PTH and calcium levels as the primary efficacy endpoints.

  • Monitor for signs of hypocalcemia (tremors, lethargy, seizures).

  • Measure serum creatinine/BUN to monitor kidney function throughout the study.

Visualizations

Etelcalcetide_Mechanism_of_Action Etelcalcetide Signaling Pathway cluster_parathyroid_cell Parathyroid Gland Cell cluster_extracellular Extracellular Space cluster_bloodstream Bloodstream CaSR Calcium-Sensing Receptor (CaSR) G_protein G-Protein (Gq/11) CaSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates PTH_secretion PTH Secretion Ca_release->PTH_secretion inhibits PTH_synthesis PTH Gene Transcription PKC->PTH_synthesis inhibits PTH_blood Decreased Serum PTH PTH_secretion->PTH_blood leads to Etelcalcetide Etelcalcetide Etelcalcetide->CaSR Allosteric Activation Calcium Extracellular Ca2+ Calcium->CaSR Agonist Ca_blood Decreased Serum Calcium PTH_blood->Ca_blood results in Experimental_Workflow Experimental Workflow for Etelcalcetide In Vivo Mouse Studies start Start model_induction Induce Hyperparathyroidism (e.g., Adenine Diet) start->model_induction baseline Baseline Measurements (Body Weight, Serum PTH, Ca2+, Creatinine) model_induction->baseline randomization Randomize Mice into Treatment Groups baseline->randomization treatment Administer Etelcalcetide or Vehicle randomization->treatment monitoring Monitor Health & Body Weight treatment->monitoring sampling Collect Blood Samples (Acute or Chronic Timepoints) treatment->sampling monitoring->sampling analysis Analyze Serum PTH & Ca2+ sampling->analysis endpoint Endpoint Analysis (e.g., Histology, Gene Expression) analysis->endpoint end End endpoint->end Troubleshooting_Logic Troubleshooting Logic for Unexpected Results start Unexpected Outcome (e.g., High Mortality, No Efficacy) check_dose Is the dose appropriate for the model? start->check_dose check_calcium Are serum calcium levels too low? start->check_calcium check_admin Is drug administration consistent? start->check_admin check_model Is the hyperparathyroidism model validated? start->check_model adjust_dose Action: Adjust Dose (Dose-Response Study) check_dose->adjust_dose No supplement_ca Action: Supplement Calcium check_calcium->supplement_ca Yes refine_technique Action: Refine Administration Technique check_admin->refine_technique No validate_model Action: Re-validate Model check_model->validate_model No

References

Addressing lot-to-lot variability of Etelcalcetide in sensitive assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etelcalcetide in sensitive assays. Lot-to-lot variability of this synthetic peptide can present challenges, and this resource aims to provide solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Etelcalcetide and its mechanism of action?

Etelcalcetide is a synthetic peptide that acts as a calcimimetic agent.[1][2][3] It is composed of seven D-amino acids and an L-cysteine, linked by a disulfide bond.[4] Etelcalcetide allosterically modulates the calcium-sensing receptor (CaSR) on the parathyroid gland, increasing its sensitivity to extracellular calcium.[1][3] This activation leads to a decrease in the secretion of parathyroid hormone (PTH).[1][2]

Q2: What are the common sources of lot-to-lot variability in Etelcalcetide?

Lot-to-lot variability in synthetic peptides like Etelcalcetide can arise from several factors during synthesis and purification. These can include the presence of impurities such as:

  • Deletion peptides: Peptides missing one or more amino acid residues.

  • Truncated sequences: Incomplete peptide chains.

  • Modification of amino acid side chains: Oxidation or deamidation.

  • Residual solvents and reagents from the manufacturing process.

For Etelcalcetide specifically, known impurities that can vary between lots include Des-Acetyl-Etelcalcetide , Arg 7 (Acid) Etelcalcetide impurity , and Des Cys Impurity . The presence and concentration of these impurities can affect the peptide's activity and its behavior in analytical assays.

Another significant factor is the dynamic nature of Etelcalcetide in biological matrices. In blood, Etelcalcetide undergoes reversible disulfide exchange with endogenous thiols, primarily forming conjugates with serum albumin.[1][5] The extent and equilibrium of this biotransformation can be a source of variability in measurements.

Q3: How can lot-to-lot variability impact my experimental results?

Lot-to-lot variability can significantly affect the accuracy, precision, and reproducibility of your experiments. For instance:

  • Inaccurate Quantification: If a new lot has a different purity or contains impurities that cross-react in the assay, the measured concentration of the active peptide may be incorrect.

  • Altered Biological Activity: Impurities may have different biological activities or could interfere with the binding of Etelcalcetide to the CaSR, leading to inconsistent results in functional assays.

  • Assay Interference: Different impurity profiles between lots can lead to variable performance in sensitive assays like ELISA and mass spectrometry, manifesting as high background, poor signal-to-noise, or inconsistent standard curves.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue 1: High background or non-specific binding.

  • Possible Cause:

    • Impurity Cross-Reactivity: Impurities in a specific lot of Etelcalcetide may be recognized by the antibodies used in the ELISA, leading to non-specific signal.

    • Poor Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies.

    • Antibody Concentration: The concentration of the primary or secondary antibody may be too high.

  • Troubleshooting Steps:

    • Characterize the Lot: If possible, obtain the certificate of analysis for the Etelcalcetide lot to check for purity and known impurities.

    • Optimize Blocking: Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking solution).

    • Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies to minimize background while maintaining a good signal.

    • Increase Washing Steps: Increase the number and rigor of wash steps between antibody incubations to remove unbound antibodies.

Issue 2: Low or no signal.

  • Possible Cause:

    • Incorrect Antibody Pair: The capture and detection antibodies may not be suitable for recognizing Etelcalcetide.

    • Degraded Reagents: The peptide, antibodies, or enzyme conjugate may have degraded due to improper storage.

    • Suboptimal Assay Conditions: Incubation times, temperatures, or buffer pH may not be optimal.

  • Troubleshooting Steps:

    • Confirm Antibody Specificity: Ensure the antibodies are validated for detecting Etelcalcetide.

    • Check Reagent Integrity: Use fresh aliquots of antibodies and enzyme conjugates. Prepare fresh substrate solution for each experiment.

    • Optimize Incubation Parameters: Systematically vary the incubation times and temperatures for each step to find the optimal conditions.

    • Verify Peptide Integrity: Assess the integrity of the Etelcalcetide standard from the problematic lot using an alternative method like HPLC.

Issue 3: High variability between replicate wells (High CV%).

  • Possible Cause:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.

    • Inadequate Mixing: Poor mixing of reagents before addition to the plate.

    • Edge Effects: Temperature or evaporation differences across the plate during incubation.

    • Inconsistent Washing: Uneven washing of the plate wells.

  • Troubleshooting Steps:

    • Pipetting Technique: Use calibrated pipettes and ensure proper technique. Change pipette tips for each sample and standard.

    • Thorough Mixing: Gently vortex or invert reagent solutions before use.

    • Minimize Edge Effects: Use a plate sealer during incubations and ensure the plate is incubated in a temperature-controlled environment. Avoid stacking plates.

    • Standardize Washing: Use an automated plate washer if available. If washing manually, ensure all wells are filled and emptied consistently.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Issue 1: Poor peak shape or splitting.

  • Possible Cause:

    • Column Overload: Injecting too much sample onto the column.

    • Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be suitable for Etelcalcetide.

    • Column Degradation: The analytical column may be old or contaminated.

  • Troubleshooting Steps:

    • Dilute Sample: Reduce the concentration of the injected sample.

    • Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase and the gradient of the organic mobile phase.

    • Column Maintenance: Flush the column with a strong solvent or replace it if necessary.

Issue 2: High signal variability or poor reproducibility.

  • Possible Cause:

    • Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can suppress or enhance the ionization of Etelcalcetide.[6][7] This can vary between samples and even between different lots of Etelcalcetide if they contain different levels of impurities that affect ionization.

    • Inconsistent Sample Preparation: Variability in protein precipitation, solid-phase extraction (SPE), or derivatization steps.

    • Instrument Instability: Fluctuations in the mass spectrometer's performance.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Prepare standards in the same matrix as the samples to create a matrix-matched calibration curve. Perform post-extraction spiking experiments to quantify ion suppression or enhancement.

    • Improve Sample Cleanup: Optimize the protein precipitation or SPE protocol to more effectively remove interfering matrix components.

    • Use an Internal Standard: A stable isotope-labeled version of Etelcalcetide is the ideal internal standard to compensate for matrix effects and variability in sample processing and instrument response.

    • System Suitability Tests: Run system suitability tests before each analytical run to ensure the LC-MS system is performing consistently.

Issue 3: Presence of unexpected peaks.

  • Possible Cause:

    • Lot-Specific Impurities: The new lot of Etelcalcetide may contain impurities that are being detected by the mass spectrometer.

    • In-source Fragmentation or Adduct Formation: Etelcalcetide or its impurities may be fragmenting in the ion source or forming adducts with salts or solvents.

    • Contamination: Contamination from solvents, vials, or the LC system.

  • Troubleshooting Steps:

    • Analyze the New Lot Standard: Inject a standard solution of the new Etelcalcetide lot to identify the peaks corresponding to the main compound and any impurities.

    • Optimize MS Parameters: Adjust ion source parameters (e.g., voltages, gas flows, temperature) to minimize in-source fragmentation and adduct formation.

    • Blank Injections: Run blank injections (solvent only) to identify any peaks originating from system contamination.

Data Presentation

PropertyEtelcalcetideReference
Molecular Formula C38H73N21O10S2[3]
Molecular Weight 1048.26 g/mol [3]
Mechanism of Action Allosteric modulator of the Calcium-Sensing Receptor (CaSR)[1][3]
Binding Predominantly bound to plasma albumin via reversible covalent binding[1]
Biotransformation Reversible disulfide exchange with endogenous thiols[1]
ImpurityPotential Impact on Assays
Des-Acetyl-Etelcalcetide May have altered hydrophobicity, affecting retention time in RP-HPLC. May exhibit different binding affinity in immunoassays if the N-terminus is part of the epitope.
Arg 7 (Acid) Etelcalcetide Change in charge state could alter chromatographic behavior and ionization efficiency in mass spectrometry. May impact binding to antibodies in immunoassays.
Des Cys Impurity Absence of the cysteine residue involved in the disulfide bond will drastically alter the three-dimensional structure, likely leading to a loss of biological activity and preventing recognition by conformation-specific antibodies.

Experimental Protocols

Protocol 1: Competitive ELISA for Etelcalcetide Quantification

This protocol is a general guideline and should be optimized for your specific antibodies and reagents.

  • Coating:

    • Dilute a known concentration of Etelcalcetide-carrier protein conjugate (e.g., Etelcalcetide-BSA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of your Etelcalcetide standards and unknown samples.

    • In a separate plate or tubes, mix equal volumes of your standards/samples with a fixed, predetermined concentration of anti-Etelcalcetide primary antibody.

    • Incubate this mixture for 1-2 hours at room temperature.

  • Incubation:

    • Wash the coated and blocked plate 3 times with wash buffer.

    • Transfer 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well.

    • Incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of substrate solution (e.g., TMB) to each well.

    • Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping and Reading:

    • Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.

Protocol 2: LC-MS/MS for Etelcalcetide Quantification in Plasma

This protocol is a general guideline and requires optimization for your specific LC-MS system.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or quality control, add 150 µL of cold acetonitrile containing the internal standard (e.g., stable isotope-labeled Etelcalcetide).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase A.

  • LC Conditions:

    • Column: A C18 column suitable for peptide analysis (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ion transitions for Etelcalcetide and the internal standard by infusing a standard solution.

    • Ion Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal intensity.

Visualizations

Signaling_Pathway Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) (on Parathyroid Gland) Etelcalcetide->CaSR Binds to Activation Allosteric Activation CaSR->Activation Leads to PTH_Secretion Decreased PTH Secretion Activation->PTH_Secretion Serum_Ca Reduced Serum Calcium PTH_Secretion->Serum_Ca

Figure 1. Mechanism of action of Etelcalcetide.

Experimental_Workflow_ELISA cluster_prep Plate Preparation cluster_assay Assay Steps Coat 1. Coat Plate with Etelcalcetide Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block Plate Wash1->Block Competition 4. Pre-incubate Antibody with Standards/Samples Block->Competition Incubate 5. Add Mixture to Plate and Incubate Competition->Incubate Wash2 6. Wash Incubate->Wash2 Add_Secondary 7. Add Secondary Antibody Wash2->Add_Secondary Wash3 8. Wash Add_Secondary->Wash3 Add_Substrate 9. Add Substrate and Develop Wash3->Add_Substrate Stop_Read 10. Stop Reaction and Read Plate Add_Substrate->Stop_Read

Figure 2. Competitive ELISA workflow for Etelcalcetide.

Troubleshooting_Logic Problem Inconsistent Assay Results (High Lot-to-Lot Variability) Check_Purity 1. Review Certificate of Analysis for Purity and Impurities Problem->Check_Purity Check_Storage 2. Verify Proper Storage of Etelcalcetide Lot Problem->Check_Storage System_Suitability 3. Perform System Suitability (e.g., HPLC of new lot) Check_Purity->System_Suitability Check_Storage->System_Suitability Assay_Optimization 4. Re-optimize Assay Parameters (e.g., Antibody Titration, MS Tuning) System_Suitability->Assay_Optimization Conclusion Identify Source of Variability and Implement Corrective Actions Assay_Optimization->Conclusion

Figure 3. Logical troubleshooting flow for lot-to-lot variability.

References

Technical Support Center: Protocol Refinement for Consistent Intravenous Etelcalcetide Delivery in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with intravenous Etelcalcetide delivery in rats. Our aim is to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for intravenous administration of Etelcalcetide in rats?

A1: For research purposes, Etelcalcetide can be formulated in a vehicle of 10 mM succinic acid, 0.85% NaCl, and 0.9% benzyl alcohol, with the pH adjusted to 4.5.[1] Commercially available formulations of Etelcalcetide (e.g., Parsabiv®) are supplied as a sterile, preservative-free, ready-to-use clear and colorless solution. These formulations typically contain sodium chloride and succinic acid and have a pH of around 3.3.[2][3] It is crucial to ensure the solution is free of particulate matter and discoloration before administration.[4][5]

Q2: What are the key considerations for storing the Etelcalcetide solution?

A2: Etelcalcetide solutions should be stored in a refrigerator at 2°C – 8°C.[6] Once removed from refrigeration, vials should not be exposed to temperatures above 25°C (77°F) and should be used within seven days if stored in the original carton. If removed from the carton, use within four hours.[4]

Q3: What is the mechanism of action of Etelcalcetide?

A3: Etelcalcetide is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[2] It binds to the CaSR on parathyroid chief cells, enhancing the receptor's activation by extracellular calcium. This activation leads to a decrease in the secretion of parathyroid hormone (PTH).[2]

Q4: How quickly can a response be observed after intravenous administration in rats?

A4: Following a single intravenous bolus administration, a rapid decrease in PTH levels can be observed within 30 minutes.[2] The extent and duration of this reduction are dose-dependent.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty administering the full dose/resistance during injection Needle not properly seated in the vein (perivascular injection).Vein has collapsed.Stop the injection immediately. A blister or white area appearing on the tail indicates a perivascular injection.[7] Withdraw the needle and re-attempt the injection at a site more cranial (closer to the body).[8] Ensure the needle is parallel to the vein and inserted bevel-up.[7][8] To avoid vein collapse, inject the solution slowly and steadily.[9][10] Warming the tail before injection can help with vein dilation.[9][11]
Loss of catheter patency (blockage) Blood clot formation at the catheter tip.Fibrin sheath formation around the catheter.To prevent clotting, flush the catheter with a sterile locking solution (e.g., heparinized saline) when not in use.[6] Use of a closed system with a vascular access button can help maintain patency and reduce the risk of infection. Applying a positive pressure technique when flushing can help prevent blood reflux into the catheter tip.
Inconsistent or unexpected experimental results Inconsistent drug delivery due to catheter issues.Variability in animal handling and stress levels.Improper drug formulation or storage.Regularly check catheter patency. For long-term studies, consider surgical implantation of a jugular vein catheter for more stable access.[12][13] Standardize animal handling procedures to minimize stress, as stress can influence physiological parameters.[11][14] Ensure the Etelcalcetide solution is prepared and stored according to the recommended guidelines to maintain its stability and efficacy.[1][4]
Animal distress during injection Pain or irritation from the injection.Improper restraint technique.Use the smallest gauge needle appropriate for the injection to minimize discomfort.[9] Ensure the animal is securely but gently restrained to prevent movement and injury.[11] For prolonged or repeated procedures, consider the use of anesthesia, being mindful that some anesthetics can cause vasoconstriction.[8]
Extravasation of the drug (leakage outside the vein) Needle has punctured through the vein wall.Incorrect needle placement.If extravasation occurs, stop the injection immediately. To dilute the compound in the surrounding tissues and minimize potential necrosis, administer sterile 0.9% saline to the area.[13]

Quantitative Data from Rat Studies

The following tables summarize key quantitative data from studies involving Etelcalcetide administration in rats.

Table 1: Pharmacokinetic Parameters of Etelcalcetide in Rats

ParameterValueSpecies/ModelRoute of AdministrationReference
Time to Maximum Concentration (Tmax) 0.083 hoursSprague-Dawley RatsSingle 2.5 mg/kg Intravenous Dose[15]
Elimination Half-life (t1/2) 86.2 hours (male), 143 hours (female)Sprague-Dawley RatsSingle 2.5 mg/kg Intravenous Dose[15]
Volume of Distribution at Steady State (Vss) ~796 L (in human CKD patients, rat data not specified)-Intravenous[2][16]
Protein Binding ~90% (reversible)Rat Plasma-[15]

Table 2: Dosing and Effects of Etelcalcetide in Rat Models

DoseFrequencyRat ModelKey EffectsReference
0.5 and 2 mg/kg/day7 consecutive daysNot specifiedWell-tolerated, dose-related decreases in plasma PTH and serum calcium.[15]
0.3, 1, or 3 mg/kgThree times weekly for 6 weeks5/6 Nephrectomy (Chronic Renal Insufficiency)Dose-dependent reduction in PTH.[15]
0.3 mg/kgOnce a day for 4 weeksAdenine-induced Chronic Kidney DiseaseSignificant reduction in plasma PTH, serum calcium, and phosphorus. Prevented vascular calcification.[1][17]
0.75, 1.5, and 3 mg/kg/day-Not specifiedNo effect on male or female fertility.[2]

Experimental Protocols

Protocol 1: Intravenous Bolus Injection via the Lateral Tail Vein

This protocol describes a standard method for a single intravenous bolus injection of Etelcalcetide in a restrained, conscious rat.

Materials:

  • Etelcalcetide solution

  • Appropriate size rat restrainer

  • Heat lamp or warm water bath

  • 70% isopropyl alcohol swabs

  • Sterile syringe (e.g., 1 mL) with a small gauge needle (25-27G for rats)[9]

  • Gauze pads

Procedure:

  • Preparation: Prepare the Etelcalcetide solution in a sterile syringe. Ensure there are no air bubbles.

  • Animal Restraint: Gently place the rat into an appropriate restrainer, allowing the tail to be accessible.

  • Vein Dilation: Warm the rat's tail using a heat lamp (at a safe distance to prevent burns) or by immersing it in warm water (30-35°C) for about 30 seconds to dilate the lateral tail veins.[9][11]

  • Site Disinfection: Clean the tail with a 70% isopropyl alcohol swab.

  • Injection:

    • Locate one of the lateral tail veins.

    • Hold the tail gently but firmly.

    • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein.[7][8]

    • Advance the needle a few millimeters into the vein. A "flash" of blood in the needle hub may indicate correct placement.

    • Slowly inject a small test volume. If there is no resistance and no swelling or blanching of the skin, proceed with injecting the full dose.[8]

  • Post-Injection:

    • Withdraw the needle and immediately apply gentle pressure to the injection site with a gauze pad until bleeding stops.[9]

    • Return the rat to its home cage and monitor for any adverse reactions for at least 5-10 minutes.[8]

Protocol 2: Continuous Intravenous Infusion via a Jugular Vein Catheter

This protocol outlines the setup for continuous, long-term intravenous delivery of Etelcalcetide, which is often necessary for maintaining consistent plasma concentrations. This procedure requires aseptic surgical technique.

Materials:

  • Etelcalcetide solution

  • Anesthesia (e.g., isoflurane)[12]

  • Surgical instruments

  • Jugular vein catheter

  • Vascular access button (optional, for a closed system)

  • Infusion pump

  • Sterile saline

  • Analgesics and antibiotics as per approved institutional protocols[12]

Procedure:

  • Surgical Catheter Implantation:

    • Anesthetize the rat.

    • Surgically expose the jugular vein.

    • Insert the catheter into the vein and advance it to the appropriate position (typically near the right atrium).

    • Secure the catheter in place with sutures.

    • Tunnel the external part of the catheter subcutaneously to the dorsal scapular region and exteriorize it or connect it to a vascular access button.

    • Close the surgical incisions.

  • Post-Surgical Recovery:

    • Administer post-operative analgesia and antibiotics as required.

    • Allow the animal to recover fully from surgery before starting the infusion.

  • Infusion Setup:

    • Fill the infusion pump syringe with the Etelcalcetide solution, ensuring no air bubbles are present in the line.

    • Connect the infusion line to the exteriorized catheter or vascular access button.

  • Initiating and Maintaining Infusion:

    • Program the infusion pump to deliver the desired flow rate.

    • Regularly check the catheter for patency by attempting to withdraw a small amount of blood before flushing with saline.

    • Maintain the catheter with a locking solution when not in use.

Visualizations

Etelcalcetide_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Formulation Prepare Etelcalcetide Solution Bolus Bolus Injection (Tail Vein) Formulation->Bolus Infusion Continuous Infusion (Jugular Catheter) Formulation->Infusion AnimalPrep Acclimate and Prepare Animal (e.g., warm tail) AnimalPrep->Bolus AnimalPrep->Infusion BloodSample Blood Sampling (PK/PD Analysis) Bolus->BloodSample Observe Observe for Adverse Effects Bolus->Observe Infusion->BloodSample Infusion->Observe Data Collect Physiological Data (e.g., PTH, Ca) BloodSample->Data Results Analyze and Interpret Results Observe->Results Data->Results

Caption: Experimental workflow for intravenous Etelcalcetide delivery in rats.

Etelcalcetide_Signaling_Pathway Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR allosterically activates Gq11 Gq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition leads to

Caption: Simplified signaling pathway of Etelcalcetide via the CaSR.

References

Technical Support Center: Purification of Synthetic Etelcalcetide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic Etelcalcetide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of Etelcalcetide?

A1: During the synthesis and purification of Etelcalcetide, several process-related and degradation impurities can arise. The most frequently observed impurities include:

  • Etelcalcetide Dimer: Formed due to incorrect disulfide bond formation.[1]

  • Cystine and other linear impurities: Resulting from side reactions during synthesis.[1]

  • De-acetyl Etelcalcetide: Loss of the N-terminal acetyl group.

  • Arg7-etelcalcetide (acid): A hydrolysis-related impurity.

  • Des-Cys-etelcalcetide: An impurity lacking the cysteine residue.

  • L-Cys Etelcalcetide: A diastereomeric impurity.

A summary of common impurities is provided in the table below.

Impurity NameTypical Origin
Etelcalcetide DimerIncorrect disulfide bond formation[1]
Cystine ImpuritiesSide reactions in synthesis[1]
Other Linear ImpuritiesIncomplete reactions or side reactions[1]
De-acetyl EtelcalcetideN-terminal deacetylation
Arg7-etelcalcetideHydrolysis
Des-Cys-etelcalcetideDeletion sequence
L-Cys EtelcalcetideDiastereomer formation

Q2: What is the typical purity level achieved for crude Etelcalcetide before preparative HPLC?

A2: The purity of crude Etelcalcetide can vary depending on the synthetic strategy. However, it is common to proceed to the purification stage with a crude product that is then refined. The subsequent purification steps are designed to significantly increase this purity.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it under controlled conditions. While specific long-term storage data is proprietary, general best practices for peptides suggest storage at low temperatures (e.g., -20°C) in a desiccated environment to prevent hydrolysis and other degradation pathways.

Troubleshooting Guide

Problem 1: Low yield after preparative HPLC purification.

Possible Causes & Solutions:

  • Suboptimal Chromatography Conditions: The choice of column, mobile phase, and gradient can significantly impact yield.

    • Solution: Optimize the preparative HPLC method. Experiment with different C8 or C18 columns and mobile phase modifiers like acetic acid/ammonium acetate or trifluoroacetic acid (TFA) to improve resolution and recovery.[1][2]

  • Precipitation on Column: The peptide may precipitate on the column if the solubility in the mobile phase is low.

    • Solution: Ensure the crude peptide is fully dissolved before loading. Adjust the initial mobile phase composition to have a higher organic solvent concentration if necessary, without compromising binding to the stationary phase.

  • Improper Fraction Collection: Broad peaks or poor resolution can lead to collecting fractions with lower purity, and subsequent pooling may discard a significant amount of the target peptide.

    • Solution: Monitor the elution profile closely using analytical HPLC for each fraction.[1] Adjust the fraction collection window based on real-time purity analysis. Fractions that do not meet the main pool criteria can be re-processed.[1]

Problem 2: Difficulty in converting Etelcalcetide TFA salt to the hydrochloride salt.

Possible Causes & Solutions:

  • Peptide Hydrolysis with Concentrated HCl: Using highly concentrated hydrochloric acid for salt exchange can lead to the hydrolysis of the peptide, generating impurities.[1]

    • Solution 1 (Dilute HCl): After purification, perform a de-salting step, for instance, by passing the sample through a column with a volatile buffer like ammonium chloride, and then elute the product with very dilute HCl.[1] The pure this compound can then be isolated by lyophilization.[1]

    • Solution 2 (Precipitation): A greener alternative involves dissolving the Etelcalcetide-TFA salt in an aqueous 2-propanol solution and then adding a solution of HCl in 2-propanol. The this compound, being less soluble, will precipitate and can be isolated by filtration.[3] This method avoids ion-exchange chromatography and lyophilization.[3][4]

Problem 3: Presence of dimer and other high molecular weight impurities in the final product.

Possible Causes & Solutions:

  • Inefficient Disulfide Bond Formation: The method used for disulfide bond formation can lead to the generation of dimers and other related impurities.[1]

    • Solution: Optimize the disulfide bond formation step. Methods using iodine, dimethyl sulfoxide, or hydrogen peroxide have been noted to sometimes increase dimer formation.[1] Alternative methods should be explored to minimize these side products.

  • Inadequate Chromatographic Resolution: The preparative HPLC method may not be capable of separating the monomeric Etelcalcetide from its dimer and other high molecular weight species.

    • Solution: Modify the HPLC method to improve resolution. This could involve using a column with a different selectivity, adjusting the gradient slope, or changing the mobile phase composition. Size-exclusion chromatography (SEC-HPLC) can also be employed as an orthogonal method to analyze and potentially separate these impurities.

Experimental Protocols

Preparative HPLC Purification of Crude Etelcalcetide

This protocol is a general guideline based on commonly cited methods.[1][2]

  • Column: Preparative reverse-phase column (e.g., C8 or C18).

  • Mobile Phase A: 0.5% Acetic acid / Ammonium acetate in water.[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is typically used to elute the peptide. The exact gradient will need to be optimized based on the specific crude material and column.

  • Loading: Dissolve the crude Etelcalcetide in a suitable solvent (e.g., a mixture of Mobile Phase A and B) and filter through a 2.4-micron filter before loading onto the column.[1]

  • Fraction Collection: Collect fractions throughout the elution process.

  • Purity Analysis: Analyze the purity of each fraction using analytical HPLC.

  • Pooling: Pool the fractions that meet the desired purity specification (e.g., >95% or >98.5%).[1] Fractions that do not meet the criteria can be set aside for re-processing.[1]

Analytical HPLC for Purity Monitoring

This method is for monitoring the purity of fractions and the final product.

  • Column: Analytical reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 25:45:30 v/v/v).[5][6]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 238 nm.[5]

  • Retention Time: The retention time for Etelcalcetide under these conditions is approximately 6.2 minutes.[5]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_salt_exchange Salt Exchange cluster_final_product Final Product Crude Crude Etelcalcetide Synthesis Prep_HPLC Preparative HPLC (C8 or C18) Crude->Prep_HPLC Fraction_Analysis Analytical HPLC of Fractions Prep_HPLC->Fraction_Analysis Pooling Pool Fractions >95% Purity Fraction_Analysis->Pooling Purity Met Reprocessing Reprocess Fractions <95% Purity Fraction_Analysis->Reprocessing Purity Not Met De_salting De-salting (e.g., with Ammonium Chloride) Pooling->De_salting Reprocessing->Prep_HPLC Elution Elution with Dilute HCl De_salting->Elution Lyophilization Lyophilization Elution->Lyophilization Final_Product Etelcalcetide HCl (>98.5% Purity) Lyophilization->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Salt_Exchange Start Start: Etelcalcetide-TFA Salt Problem Issue: Hydrolysis & Impurities with Concentrated HCl Start->Problem Solution1 Method 1: Ion Exchange/De-salting Problem->Solution1 Option A Solution2 Method 2: Direct Precipitation Problem->Solution2 Option B Step1a Pass through column with 0.1M Ammonium Chloride Solution1->Step1a Step2a Dissolve TFA salt in aqueous 2-propanol Solution2->Step2a Step1b Elute with very dilute HCl Step1a->Step1b Step1c Lyophilize to obtain HCl salt Step1b->Step1c End End: Pure Etelcalcetide HCl Step1c->End Step2b Add HCl solution in 2-propanol Step2a->Step2b Step2c Isolate precipitated Etelcalcetide-HCl by filtration Step2b->Step2c Step2c->End

Caption: Troubleshooting logic for Etelcalcetide salt exchange.

References

Optimizing mobile phase composition for Etelcalcetide RP-HPLC separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Etelcalcetide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Etelcalcetide RP-HPLC analysis?

A common starting point for the RP-HPLC analysis of Etelcalcetide involves a mobile phase consisting of a mixture of an organic modifier (like acetonitrile or methanol) and an aqueous component, often with a buffer or acid additive. For example, a mixture of acetonitrile, methanol, and water in a 25:45:30 (v/v/v) ratio has been successfully used.[1][2][3][4] Another reported mobile phase is a 50:50 (v/v) mixture of methanol and an ortho-phosphoric acid (OPA) buffer.[5][6]

Q2: What is the recommended detection wavelength for Etelcalcetide?

Etelcalcetide can be effectively monitored at wavelengths of 235 nm and 238 nm.[1][3][5][6]

Q3: What type of HPLC column is suitable for Etelcalcetide separation?

A C18 column is the most commonly used stationary phase for the RP-HPLC separation of Etelcalcetide.[1][3] Specifically, columns such as a C18G (250 mm x 4.6 mm, 5 µm) or an Inertsil ODS (250 mm x 4.6 mm, 5 µm) have been reported.[1][3][5]

Q4: How does the mobile phase pH affect the retention of Etelcalcetide?

The pH of the mobile phase can significantly impact the retention and peak shape of peptides like Etelcalcetide by altering the ionization state of its acidic and basic amino acid residues. For basic compounds, operating at a lower pH (e.g., pH 2-3) can protonate silanol groups on the silica-based stationary phase, minimizing secondary interactions that can lead to peak tailing.

Q5: Can I use a gradient elution for Etelcalcetide analysis?

While isocratic methods have been published, a gradient elution can be beneficial, especially for separating Etelcalcetide from its impurities. A shallow gradient, with a slow increase in the organic modifier concentration, is often recommended for peptide separations to achieve optimal resolution. A stability-indicating method for Etelcalcetide and its related substances utilized a gradient with a mobile phase consisting of 0.1 M sodium perchlorate buffer (pH 2.0) and acetonitrile.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC separation of Etelcalcetide.

Issue 1: Peak Tailing

Symptoms:

  • The Etelcalcetide peak is asymmetrical with a trailing edge.

  • Poor peak integration and reduced accuracy.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanols Lower the mobile phase pH to around 2-3 using an acid additive like trifluoroacetic acid (TFA) or ortho-phosphoric acid (OPA). This protonates the residual silanol groups on the column, reducing their interaction with the basic functional groups in Etelcalcetide.[8][9]
Column Overload Reduce the amount of sample injected onto the column.[8] Dilute the sample and reinject.
Inappropriate Sample Solvent Dissolve the Etelcalcetide sample in the initial mobile phase or a solvent weaker than the mobile phase.[8]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.
Issue 2: Ghost Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in blank runs.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity HPLC-grade solvents and water.[10][11] Filter the mobile phase before use.
System Contamination Clean the injector, tubing, and flow path of the HPLC system.[10] Run several blank gradients with a strong solvent to flush the system.
Carryover from Previous Injections Implement a robust needle wash protocol using a solvent that effectively dissolves Etelcalcetide.[12][13] If carryover persists, it may be originating from the autosampler rotor seal, which may need cleaning or replacement.[14]
Sample Degradation Ensure the stability of Etelcalcetide in the chosen sample solvent and storage conditions. One study noted the stability of Etelcalcetide in the mobile phase for 72 hours at room temperature.[1]
Issue 3: Poor Resolution or Co-elution

Symptoms:

  • Etelcalcetide peak is not well-separated from impurities or other components.

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase Composition Adjust the ratio of the organic modifier to the aqueous phase. A slight decrease in the organic modifier percentage will generally increase retention and may improve resolution.
Incorrect Mobile Phase pH Systematically evaluate the effect of mobile phase pH on the separation. A change in pH can alter the selectivity between Etelcalcetide and its impurities.
Inadequate Gradient Profile If using a gradient, optimize the slope. A shallower gradient often provides better resolution for complex peptide mixtures.
Column with Insufficient Efficiency Use a column with a smaller particle size or a longer length to increase the number of theoretical plates and improve separation efficiency.

Data Presentation

Table 1: Published RP-HPLC Methods for Etelcalcetide Analysis

ParameterMethod 1[1][3]Method 2[5][6]Method 3[7]
Mobile Phase Acetonitrile:Methanol:Water (25:45:30 v/v/v)OPA Buffer:Methanol (50:50 v/v)Gradient with A: 0.1 M Sodium Perchlorate (pH 2.0) and B: Acetonitrile/0.1 M Sodium Perchlorate (pH 2.0) (60:10 v/v)
Column C18G (250 x 4.6 mm, 5 µm)Inertsil ODS (250 x 4.6 mm, 5 µm)Ace Excel 3 C18 amide (150 x 4.6 mm, 3 µm)
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection Wavelength 238 nm235 nm210 nm
Retention Time 6.201 min4.653 minNot Applicable (Gradient)

Table 2: Hypothetical Data on the Effect of Acetonitrile Concentration on Etelcalcetide Retention and Resolution

% Acetonitrile in Mobile PhaseRetention Time (min)Resolution (Rs) between Etelcalcetide and Impurity X
30%12.51.8
35%9.82.1
40%7.21.9
45%5.11.5

Note: This table is for illustrative purposes to demonstrate the expected trend. The optimal acetonitrile concentration will depend on the specific column and other chromatographic conditions.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Etelcalcetide Quantification[1][3]
  • Mobile Phase Preparation: Mix 250 mL of HPLC-grade acetonitrile, 450 mL of HPLC-grade methanol, and 300 mL of HPLC-grade water. Sonicate the mixture for 10 minutes to degas and filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Etelcalcetide reference standard in the mobile phase to obtain a desired concentration.

  • Sample Solution Preparation: Dilute the Etelcalcetide sample with the mobile phase to a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: C18G (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: 238 nm

    • Run Time: 10 minutes

Protocol 2: Stability-Indicating Gradient RP-HPLC Method[7]
  • Mobile Phase A Preparation: Prepare a 0.1 M sodium perchlorate solution and adjust the pH to 2.0.

  • Mobile Phase B Preparation: Mix acetonitrile and 0.1 M sodium perchlorate (pH 2.0) in a 60:10 (v/v) ratio.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent.

  • Chromatographic Conditions:

    • Column: Ace Excel 3 C18 amide (150 x 4.6 mm, 3 µm)

    • Detection: 210 nm

    • Gradient Program:

      • 0.01 min: 0% B

      • 5 min: 100% B

      • 15 min: 90% B

      • 20 min: 90% B

      • 20.1 min: 0% B

      • 40 min: 0% B

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Resolution or Unacceptable Peak Shape check_organic Adjust Organic Modifier (e.g., Acetonitrile %) start->check_organic check_ph Modify Mobile Phase pH (e.g., 2.5, 4.5, 7.0) check_organic->check_ph Resolution still not optimal final_method Optimized Method check_organic->final_method Resolution and peak shape are acceptable check_additive Change Acidic Additive (e.g., TFA vs. Formic Acid) check_ph->check_additive Selectivity needs improvement check_ph->final_method Resolution and peak shape are acceptable check_additive->final_method Resolution and peak shape are acceptable

Caption: Workflow for optimizing mobile phase composition.

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 solution1 Lower Mobile Phase pH (e.g., to pH 2-3) cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No end_node Peak Shape Improved solution1->end_node solution2 Reduce Injection Volume or Sample Concentration cause2->solution2 Yes cause3 Column Contamination? cause2->cause3 No solution2->end_node solution3 Flush or Replace Column cause3->solution3 Yes solution3->end_node

Caption: Decision tree for troubleshooting peak tailing.

References

Validation & Comparative

Validating Etelcalcetide's Efficacy in a Novel Animal Model of Secondary Hyperparathyroidism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Etelcalcetide's performance against other alternatives in the context of a novel animal model of secondary hyperparathyroidism (SHPT). Supporting experimental data, detailed protocols, and visualizations of key pathways and workflows are presented to facilitate a comprehensive understanding of Etelcalcetide's preclinical validation.

Introduction to Secondary Hyperparathyroidism and the Need for Novel Models

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels. This hormonal imbalance leads to significant mineral and bone disorders, contributing to skeletal fractures and cardiovascular disease.[1][2][3] The development of effective therapies for SHPT relies on robust preclinical evaluation in animal models that accurately mimic the human condition. While traditional models like the 5/6 nephrectomy have been valuable, there is a continuous need for novel models that better replicate specific aspects of CKD-MBD (Chronic Kidney Disease-Mineral and Bone Disorder).

The adenine-induced model of CKD in rats has emerged as a valuable tool for studying SHPT.[1][3][4][5] This model effectively induces renal insufficiency and subsequent SHPT, providing a reliable platform for evaluating the efficacy of new therapeutic agents like Etelcalcetide.

Etelcalcetide: A Novel Calcimimetic

Etelcalcetide is a second-generation calcimimetic agent that acts as a peptide agonist of the Calcium-Sensing Receptor (CaSR) on the surface of parathyroid gland cells.[6][7][8][9] Its mechanism of action involves allosterically activating the CaSR, which in turn suppresses the synthesis and secretion of PTH.[6][7][8][9] Unlike the first-generation oral calcimimetic, cinacalcet, Etelcalcetide is administered intravenously, which may improve patient adherence.[10][11]

Efficacy of Etelcalcetide in the Adenine-Induced SHPT Rat Model

Recent studies have validated the efficacy of Etelcalcetide in a rat model of SHPT induced by an adenine-rich diet. This model successfully recapitulates key features of clinical SHPT, including elevated serum PTH, phosphorus, and fibroblast growth factor-23 (FGF23), as well as alterations in bone microstructure.[1][4][5][12]

Data Presentation: Etelcalcetide vs. Alternatives

The following tables summarize the quantitative data from studies evaluating Etelcalcetide in the adenine-induced SHPT rat model, comparing its effects to a vehicle control and another therapeutic agent, the vitamin D analog paricalcitol.

Table 1: Effect of Etelcalcetide on Key Serum Biomarkers in Adenine-Induced SHPT Rats

ParameterVehicle ControlEtelcalcetideParicalcitol
Plasma PTH (pg/mL)Significantly elevated vs. non-uremic controls~33% reduction vs. vehicle [1]~33% reduction vs. vehicle[1]
Serum Calcium (mg/dL)Unchanged or slightly decreased vs. non-uremic controlsSignificantly lower vs. vehicle [1][4]Unchanged vs. vehicle[1][4]
Serum Phosphorus (mg/dL)Significantly elevated vs. non-uremic controlsSignificantly lower vs. vehicle [1][4]Unchanged vs. vehicle[1][4]
Serum FGF23 (pg/mL)Significantly elevated vs. non-uremic controlsSignificantly lower vs. vehicle and paricalcitol [1][4]No significant change vs. vehicle[1][4]

Table 2: Effect of Etelcalcetide on Bone and Vascular Parameters in Adenine-Induced SHPT Rats

ParameterVehicle ControlEtelcalcetideParicalcitol
Aortic Calcium ContentSignificantly elevated vs. non-uremic controlsSignificantly lower vs. vehicle and paricalcitol; similar to non-uremic controls [1][4]No significant change vs. vehicle[1][4]
Parathyroid Chief Cell ProliferationSignificantly increasedSimilar reduction to paricalcitol [1][4]Significantly reduced
Cortical Bone PorositySignificantly increasedSignificantly improved cortical microstructure and reduced porosity [12]Not reported in comparative study
Trabecular Bone MassSignificantly decreasedSuppressed loss of trabecular bone [12]Not reported in comparative study
Cortical Bone StrengthSignificantly decreasedSuppressed deterioration of cortical bone strength [12]Not reported in comparative study

Experimental Protocols

Adenine-Induced SHPT Rat Model Protocol

A widely used protocol to induce SHPT in rats involves the administration of an adenine-rich diet. The following is a generalized methodology based on published studies:[1][3][4][5][12]

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Diet: The animals are fed a diet supplemented with 0.75% adenine for a period of 4 weeks to induce chronic kidney disease and subsequent SHPT.[1][3][4][12]

  • Treatment Administration:

    • Etelcalcetide: Administered via subcutaneous or intravenous injection at a specified dosage (e.g., 0.6 mg/kg daily) for the duration of the treatment period (e.g., 4 weeks).[12]

    • Paricalcitol: Administered via injection at a specified dosage.

    • Vehicle Control: A control group receives injections of the vehicle solution without the active drug.

  • Monitoring and Analysis:

    • Blood Sampling: Blood samples are collected periodically to measure serum levels of PTH, calcium, phosphorus, creatinine, and FGF23.

    • Bone Analysis: At the end of the study, femurs and other bones may be collected for micro-computed tomography (micro-CT) analysis to assess bone microstructure (cortical porosity, trabecular bone volume), and for biomechanical testing to determine bone strength.[3][12]

    • Vascular Analysis: The aorta is often harvested to measure calcium content as an indicator of vascular calcification.[1][4]

    • Parathyroid Gland Analysis: Parathyroid glands can be examined histologically to assess for hyperplasia.[1][4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SHPT_Signaling_Pathway cluster_parathyroid Parathyroid Gland Cell cluster_circulation Circulation CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 activates PTH_synthesis PTH Gene Transcription & Synthesis CaSR->PTH_synthesis inhibits PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_i ↑ Intracellular Ca2+ IP3->Ca_i PKC Protein Kinase C (PKC) DAG->PKC PTH_secretion PTH Secretion Ca_i->PTH_secretion inhibits PKC->PTH_secretion inhibits PTH_circ ↓ Circulating PTH Etelcalcetide Etelcalcetide Etelcalcetide->CaSR allosterically activates Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR activates

Caption: Etelcalcetide's mechanism of action on the CaSR signaling pathway.

Experimental_Workflow start Start: Select Animal Model (e.g., Male Wistar Rats) induction Induce SHPT: 0.75% Adenine Diet (4 weeks) start->induction randomization Randomize into Treatment Groups induction->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: Etelcalcetide randomization->group2 group3 Group 3: Alternative (e.g., Paricalcitol) randomization->group3 treatment Treatment Period (4 weeks) group1->treatment group2->treatment group3->treatment monitoring In-life Monitoring: Blood Sampling (PTH, Ca, P, FGF23) treatment->monitoring euthanasia End of Study: Euthanasia & Tissue Collection monitoring->euthanasia analysis1 Biochemical Analysis of Serum euthanasia->analysis1 analysis2 Bone Microstructure & Strength (micro-CT, Biomechanics) euthanasia->analysis2 analysis3 Vascular Calcification Assessment (Aortic Calcium Content) euthanasia->analysis3 data_analysis Data Analysis & Comparison analysis1->data_analysis analysis2->data_analysis analysis3->data_analysis

Caption: Experimental workflow for validating Etelcalcetide in an SHPT model.

Discussion and Comparison with Other Models and Alternatives

The adenine-induced SHPT model offers a robust and reproducible method for evaluating novel therapeutics. The data presented clearly demonstrate Etelcalcetide's efficacy in not only reducing PTH but also in improving serum mineral profiles and mitigating the detrimental effects on bone and the vasculature.

When compared to paricalcitol, Etelcalcetide shows a distinct advantage in reducing serum phosphorus and FGF23, as well as preventing vascular calcification in this model.[1][4] This is a significant finding, as hyperphosphatemia and elevated FGF23 are strongly associated with adverse cardiovascular outcomes in CKD patients.

While cinacalcet, the oral predecessor to Etelcalcetide, has been a mainstay of SHPT treatment, direct head-to-head comparisons in the adenine-induced rat model are not as readily available in the published literature. However, clinical trials in human hemodialysis patients have shown Etelcalcetide to be more effective than cinacalcet in reducing PTH levels.[13][14] The intravenous administration of Etelcalcetide also offers a potential advantage in ensuring treatment adherence.[10][11]

It is important to acknowledge other animal models of SHPT, such as the 5/6 nephrectomy model. This surgical model has been instrumental in our understanding of CKD and SHPT. While Etelcalcetide has not been as extensively studied in this model in direct comparison to the adenine model, the adenine model's non-surgical nature and its ability to induce severe SHPT make it a particularly useful and relevant platform for preclinical drug development.

Conclusion

The validation of Etelcalcetide in the novel adenine-induced animal model of SHPT provides compelling preclinical evidence for its efficacy. The comprehensive data on its ability to control key biochemical markers, improve bone health, and prevent vascular calcification, particularly in comparison to other therapeutic options, strongly supports its clinical development and use. The detailed experimental protocols and workflow diagrams provided in this guide offer a valuable resource for researchers in the field of CKD-MBD and drug discovery.

References

A Comparative Guide to the Quantification of Etelcalcetide: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the precise quantification of therapeutic peptides like Etelcalcetide is paramount for ensuring product quality, safety, and efficacy. Etelcalcetide, a calcimimetic agent for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease, requires robust analytical methods for its determination in both bulk drug substance and finished pharmaceutical products. This guide provides a detailed cross-validation comparison of two common analytical techniques for Etelcalcetide quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

While validated HPLC-UV methods for Etelcalcetide are well-documented, a publicly available, validated LC-MS/MS method for its direct quantification is not readily found in the literature. Therefore, for the purpose of this comparative guide, we will present a representative LC-MS/MS method developed for a similar therapeutic peptide, Abaloparatide, to illustrate the principles and performance characteristics of this technique. This allows for a meaningful discussion of the relative strengths and weaknesses of each methodology for researchers, scientists, and drug development professionals.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative performance parameters for both the established HPLC-UV method for Etelcalcetide and the representative LC-MS/MS method for a therapeutic peptide.

Table 1: Comparison of Chromatographic and Detection Parameters

ParameterHPLC-UV for EtelcalcetideRepresentative LC-MS/MS for a Therapeutic Peptide (Abaloparatide)
Chromatographic Column C18G (250 mm x 4.6 mm, 5 µm)[1]Positively charged surface hybrid column
Mobile Phase Acetonitrile: Methanol: Water (25:45:30 v/v)[1]Mobile Phase A: Water with 0.1% Formic AcidMobile Phase B: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min[1]Not explicitly stated, but typically 0.2-0.6 mL/min for analytical scale
Detection UV at 238 nm[1]Tandem Mass Spectrometry (Multiple Reaction Monitoring)
Internal Standard Not typically used for HPLC-UV assayTeriparatide

Table 2: Comparison of Method Validation Parameters

ParameterHPLC-UV for EtelcalcetideRepresentative LC-MS/MS for a Therapeutic Peptide (Abaloparatide)
Linearity Range 3.75 - 22.5 µg/mL[1]0.02 to 8 ng/mL
Correlation Coefficient (r²) 0.9999[1]> 0.99
Accuracy (% Recovery) Within 98-102%88.7–103%
Precision (%RSD) < 2%< 15%
Limit of Quantification (LOQ) 3.75 µg/mL0.02 ng/mL

Experimental Protocols

Etelcalcetide Quantification by RP-HPLC-UV

This method is suitable for the quantification of Etelcalcetide in bulk drug and parenteral dosage forms.[1]

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18G (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water in the ratio of 25:45:30 (v/v).[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 238 nm.[1]

  • Injection Volume: 20 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Etelcalcetide reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 3.75, 7.5, 11.25, 15, 18.75, and 22.5 µg/mL).[1]

  • Sample Preparation (Parenteral Dosage Form): Dilute the parenteral formulation with the mobile phase to a final concentration within the calibration range.

c. Analysis:

  • Inject the calibration standards and sample solutions into the HPLC system.

  • Record the peak area responses for Etelcalcetide.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of Etelcalcetide in the sample solution from the calibration curve.

Representative Therapeutic Peptide Quantification by LC-MS/MS (Abaloparatide)

This method is suitable for the quantification of a therapeutic peptide in a biological matrix (plasma) and demonstrates the high sensitivity of LC-MS/MS.

a. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A positively charged surface hybrid column suitable for peptide analysis.

  • Mobile Phase: A gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection: Operated in positive ion mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and internal standard are monitored. For Abaloparatide, the ion transition was m/z 566.512 (7+) → 632.488.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the peptide reference standard and the internal standard (e.g., Teriparatide) in an appropriate solvent.

  • Calibration Standards: Prepare calibration standards by spiking known amounts of the peptide into the biological matrix (e.g., plasma) to achieve a concentration range of 0.02 to 8 ng/mL.

  • Sample Preparation: Perform protein precipitation of the plasma samples to remove larger proteins.

c. Analysis:

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Acquire data using the specified MRM transitions.

  • Calculate the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the peptide in the samples from the calibration curve.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis (Representative) cluster_comparison Cross-Validation Sample Etelcalcetide Sample (Bulk or Dosage Form) Dilution Dilution with Mobile Phase Sample->Dilution HPLC_Injection Injection into HPLC System Dilution->HPLC_Injection LCMS_Prep Protein Precipitation & IS Spiking Dilution->LCMS_Prep Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (238 nm) Chrom_Separation->UV_Detection HPLC_Data Peak Area Quantification UV_Detection->HPLC_Data Comparison Comparison of Results: - Linearity - Accuracy - Precision - LOQ HPLC_Data->Comparison LCMS_Injection Injection into LC-MS/MS System LCMS_Prep->LCMS_Injection LC_Separation LC Separation LCMS_Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection LCMS_Data Peak Area Ratio Quantification MS_Detection->LCMS_Data LCMS_Data->Comparison

Caption: Workflow for the cross-validation of Etelcalcetide quantification methods.

Concluding Remarks

The choice between HPLC-UV and LC-MS/MS for the quantification of Etelcalcetide depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control analysis of bulk drug and pharmaceutical formulations where the concentration of Etelcalcetide is relatively high.[1] Its simplicity and the widespread availability of the instrumentation make it an attractive option for many laboratories.

  • LC-MS/MS , as represented by the method for a similar therapeutic peptide, offers significantly higher sensitivity and selectivity. This makes it the method of choice for applications requiring the measurement of low concentrations of the peptide, such as in biological matrices for pharmacokinetic or metabolism studies. The use of an internal standard in LC-MS/MS provides better compensation for matrix effects and variability in sample preparation, leading to high accuracy and precision at trace levels.

References

Etelcalcetide vs. Paricalcitol: A Comparative Analysis of Their Effects on Vascular Calcification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vascular calcification is a critical concern in patients with chronic kidney disease (CKD), significantly contributing to cardiovascular morbidity and mortality. Secondary hyperparathyroidism (SHPT), a common complication of CKD, is a key driver of this pathological process. Etelcalcetide, a calcimimetic, and paricalcitol, a selective vitamin D receptor activator (VDRA), are two prominent therapies for SHPT. This guide provides an objective comparison of their effects on vascular calcification, supported by experimental data, to inform research and drug development.

Mechanism of Action: Divergent Pathways to PTH aSuppression

Etelcalcetide and paricalcitol employ distinct mechanisms to control parathyroid hormone (PTH) secretion, which in turn influences the factors driving vascular calcification.

Etelcalcetide acts as an allosteric activator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. By increasing the receptor's sensitivity to extracellular calcium, etelcalcetide effectively mimics the effect of high calcium levels, leading to a direct and rapid suppression of PTH synthesis and release. This action also leads to a reduction in serum calcium and phosphorus levels.

Paricalcitol , a synthetic analog of active vitamin D, binds to and activates the vitamin D receptor (VDR) within parathyroid cells. This activation initiates a cascade of genomic events that suppress the transcription of the PTH gene, thereby reducing PTH production. While effective in lowering PTH, VDRAs like paricalcitol can sometimes be associated with increases in serum calcium and phosphorus, which are known contributors to vascular calcification.

Comparative Efficacy on Vascular Calcification: Preclinical Evidence

A head-to-head preclinical study in a rat model of adenine-induced CKD and SHPT provides the most direct comparison of the two agents on vascular calcification.

Experimental Protocol: Adenine-Induced CKD Rat Model
  • Animal Model: Male Wistar rats were used.

  • Induction of CKD and SHPT: Uremia and SHPT were induced by feeding the rats a diet supplemented with 0.75% adenine for 4 weeks. A control group received an adenine-free diet.

  • Treatment Groups: For 4 weeks, concurrently with the adenine diet, uremic rats were injected with either a vehicle (control), etelcalcetide, or a low dose of paricalcitol.

  • Key Assessments: At the end of the 4-week treatment period, various parameters were measured, including plasma PTH, serum total calcium, serum phosphorus, serum fibroblast growth factor-23 (FGF23), and aortic calcium content. Aortic calcification was also assessed histologically using von Kossa staining.

Quantitative Data Summary

The following table summarizes the key findings from this preclinical study, highlighting the differential effects of etelcalcetide and paricalcitol.

ParameterVehicle-Treated Uremic RatsEtelcalcetide-Treated Uremic RatsParicalcitol-Treated Uremic Rats
Plasma PTH Significantly ElevatedReduced by ~33% Reduced by ~33%
Serum Total Calcium ElevatedSignificantly Lowered Unchanged
Serum Phosphorus ElevatedSignificantly Lowered Unchanged
Serum FGF23 Significantly ElevatedSignificantly Lowered Unchanged
Aortic Calcium Content Significantly ElevatedSignificantly Lowered (similar to non-uremic controls) Unchanged
Histological Aortic Calcification (von Kossa staining) EvidentNot Evident Evident

Data synthesized from a preclinical study in a rat model of adenine-induced CKD and SHPT.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action and the experimental design of the comparative study.

cluster_Etelcalcetide Etelcalcetide Pathway Etelcalcetide Etelcalcetide CaSR Calcium-Sensing Receptor (CaSR) (Parathyroid Gland) Etelcalcetide->CaSR Allosteric Activation PTH_E ↓ PTH Secretion CaSR->PTH_E Serum_Ca_P_E ↓ Serum Calcium ↓ Serum Phosphorus PTH_E->Serum_Ca_P_E VC_E ↓ Vascular Calcification Serum_Ca_P_E->VC_E

Etelcalcetide's Mechanism of Action

cluster_Paricalcitol Paricalcitol Pathway Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) (Parathyroid Cell Nucleus) Paricalcitol->VDR PTH_Gene ↓ PTH Gene Transcription VDR->PTH_Gene PTH_P ↓ PTH Secretion PTH_Gene->PTH_P Serum_Ca_P_P ↔ Serum Calcium ↔ Serum Phosphorus PTH_P->Serum_Ca_P_P VC_P ↔ Vascular Calcification (in this preclinical model) Serum_Ca_P_P->VC_P

Paricalcitol's Mechanism of Action

cluster_Workflow Experimental Workflow start Male Wistar Rats adenine 0.75% Adenine Diet (4 weeks) to induce CKD & SHPT start->adenine treatment Concurrent Treatment (4 weeks) adenine->treatment groups Treatment Groups: - Vehicle - Etelcalcetide - Paricalcitol treatment->groups assessment Endpoint Assessment treatment->assessment outcomes Outcomes Measured: - Plasma PTH - Serum Ca, P, FGF23 - Aortic Calcium Content - Histology (von Kossa) assessment->outcomes

References

A Comparative Guide to the Binding Specificity of Etelcalcetide for the Calcium-Sensing Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity and functional activity of Etelcalcetide on the Calcium-Sensing Receptor (CaSR), with a primary focus on its comparison with the first-generation calcimimetic, Cinacalcet. The information herein is supported by experimental data to aid in research and drug development decisions.

Introduction to Calcimimetics and the CaSR

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] It is the primary regulator of parathyroid hormone (PTH) secretion from the parathyroid glands.[1] Calcimimetics are allosteric modulators that enhance the sensitivity of the CaSR to extracellular calcium, thereby suppressing PTH secretion.[2][3] Etelcalcetide (Parsabiv®) and Cinacalcet (Sensipar®) are two such agents approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[2] While both target the CaSR, they exhibit distinct molecular interactions and pharmacological profiles.

Mechanism of Action and Binding Sites

Etelcalcetide and Cinacalcet are both positive allosteric modulators (PAMs) of the CaSR, but they interact with the receptor at distinct sites.[1][4][5]

  • Etelcalcetide is a synthetic peptide agonist.[1] It is predicted to bind to the extracellular Venus Flytrap (VFT) domain of the CaSR. This interaction is thought to involve the formation of a disulfide bond with a cysteine residue (C482) near a hinge region of the VFT domain, stabilizing the active conformation of the receptor.[5][6]

  • Cinacalcet is a small molecule that binds within the seven-transmembrane (7TM) domain of the CaSR.[4] This binding site is separate from the extracellular calcium-binding domain.

This fundamental difference in binding location contributes to their distinct pharmacological properties. Etelcalcetide is sometimes referred to as a "PAM agonist" because it retains some agonist activity even in the absence of extracellular calcium, though its potency is significantly enhanced in the presence of calcium.[5] Cinacalcet also demonstrates agonist activity at high concentrations but is primarily considered a PAM.[5]

Comparative Functional Potency

The functional potency of Etelcalcetide and Cinacalcet has been assessed in vitro by measuring their ability to trigger downstream signaling upon CaSR activation, typically by quantifying intracellular calcium mobilization in cell lines engineered to express the human CaSR, such as HEK293 cells.

CompoundAssay TypeCell LineEC50 Value (nM)Reference(s)
Etelcalcetide Intracellular Ca²⁺ MobilizationHEK293T-hCaSR530 nMA study on the effect of etelcalcetide on intracellular Ca concentrations.
Cinacalcet Intracellular Ca²⁺ MobilizationHEK293-hCaSR51 nMA study on the stimulatory effects of cinacalcet HCl on [Ca²⁺]i.[2]

Note: EC50 values can vary between experiments based on assay conditions (e.g., extracellular Ca²⁺ concentration). The data presented is for comparative purposes and is derived from independent studies.

CaSR Signaling and Experimental Workflows

Upon activation by a calcimimetic, the CaSR primarily signals through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both DAG and elevated intracellular calcium activate downstream pathways, including the MAP kinase cascade (ERK1/2 phosphorylation).

Below are diagrams illustrating the CaSR signaling pathway and a typical experimental workflow for assessing compound potency.

CaSR_Signaling_Pathway cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Activates Etelcalcetide Etelcalcetide or Cinacalcet Etelcalcetide->CaSR Binds & Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers ERK ERK1/2 Phosphorylation DAG->ERK Ca_Release->ERK Activates

Caption: Simplified CaSR signaling pathway upon calcimimetic binding.

Experimental_Workflow start Seed HEK293-CaSR cells in 96-well plate load_dye Load cells with Fura-2 AM dye start->load_dye wash Wash to remove excess dye load_dye->wash add_compound Add varying concentrations of Etelcalcetide or Cinacalcet wash->add_compound measure Measure fluorescence ratio (340nm / 380nm excitation) add_compound->measure analyze Analyze data and calculate EC50 values measure->analyze

Caption: Workflow for intracellular calcium mobilization assay.

Binding Specificity and Off-Target Effects

An ideal calcimimetic would interact exclusively with the CaSR to minimize side effects.

Etelcalcetide: Preclinical data on the broad off-target profile of Etelcalcetide is not extensively published. Its peptide nature and specific covalent binding mechanism to the CaSR extracellular domain are suggestive of high specificity.

Cinacalcet: Cinacalcet has been evaluated against a broader range of targets. One study tested cinacalcet in a panel of 77 protein-binding assays.[7][8] The results indicated that cinacalcet interacted with several other channels, transporters, and neurotransmitter receptors.[7][8] Additionally, Cinacalcet is a strong inhibitor of the cytochrome P450 enzyme CYP2D6, which can lead to drug-drug interactions with medications metabolized by this pathway.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the functional consequence of CaSR activation by quantifying the release of calcium from intracellular stores.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR are cultured to 80-90% confluency in 96-well plates.

  • Dye Loading: Cells are washed and then incubated in the dark at 37°C for approximately 60 minutes with a loading buffer containing Fura-2 AM, a ratiometric calcium indicator. Probenecid may be included to prevent dye leakage.

  • Compound Addition: After washing to remove extracellular dye, the plate is placed in a fluorescence plate reader. Varying concentrations of the test compound (Etelcalcetide or Cinacalcet) are automatically injected into the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured at an emission wavelength of ~510 nm, with excitation alternating between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

  • Data Analysis: The ratio of the fluorescence intensities (340nm/380nm) is calculated, which is proportional to the intracellular calcium concentration. This ratio is plotted against the compound concentration to generate a dose-response curve from which the EC50 value is determined.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK signaling pathway downstream of CaSR activation.

  • Cell Culture and Treatment: HEK293-CaSR cells are seeded in multi-well plates and grown to the desired confluency. The cells are then serum-starved before being treated with various concentrations of the calcimimetic for a short period (e.g., 5-10 minutes).

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Detection: The concentration of phosphorylated ERK1/2 (pERK1/2) in the cell lysate is quantified. This is typically done using a sandwich immunoassay method, such as a cell-based ELISA or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • In a typical ELISA, lysates are added to a plate pre-coated with a capture antibody for total ERK1/2. A second primary antibody specific for the phosphorylated form of ERK1/2 is then added, followed by a secondary antibody conjugated to an enzyme (like HRP or ALP) for colorimetric or chemiluminescent detection.

  • Data Analysis: The signal is measured and plotted against the compound concentration to determine the EC50 for ERK1/2 phosphorylation.

Summary and Conclusion

Etelcalcetide and Cinacalcet are both effective activators of the Calcium-Sensing Receptor, but they achieve this through distinct binding mechanisms and sites.

  • Binding Site: Etelcalcetide, a peptide, binds covalently to the extracellular VFT domain, whereas Cinacalcet, a small molecule, binds allosterically within the transmembrane domain.

  • Potency: Based on available in vitro data from separate studies, Cinacalcet (EC50 ≈ 51 nM) appears to be more potent than Etelcalcetide (EC50 ≈ 530 nM) in stimulating intracellular calcium mobilization. However, head-to-head clinical trials have shown Etelcalcetide to be more effective at reducing PTH levels, which may be attributed to its different pharmacokinetic profile and intravenous administration ensuring full adherence.[9][10]

  • Specificity: While information on Etelcalcetide's broad off-target profile is limited, its peptide nature suggests high specificity. Cinacalcet has known interactions with other receptors and is a potent inhibitor of the CYP2D6 enzyme, indicating a broader potential for off-target effects and drug-drug interactions.

The choice between these calcimimetics in a research or clinical context may depend on the desired pharmacological profile, route of administration, and potential for off-target interactions. The distinct binding sites also offer a valuable tool for researchers studying the complex allosteric modulation of the Calcium-Sensing Receptor.

References

A Head-to-Head Examination of Etelcalcetide and Vitamin D Analogs on Bone Turnover Markers in Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Therapeutic Effects on Bone Metabolism.

In the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), both etelcalcetide, a calcimimetic, and various vitamin D analogs are cornerstone therapies. While both effectively reduce parathyroid hormone (PTH) levels, their distinct mechanisms of action suggest differing effects on bone metabolism. This guide provides a side-by-side comparison of their impact on key bone turnover markers, supported by available clinical data and an elucidation of their respective signaling pathways.

Quantitative Analysis of Bone Turnover Markers

Direct head-to-head trials comprehensively comparing the effects of etelcalcetide and vitamin D analogs on a full panel of bone turnover markers are limited. However, a sub-analysis of the ETACAR-HD trial provides a direct comparison for bone-specific alkaline phosphatase (BSAP). For other markers, data from single-arm studies are presented to offer the best available comparative insights.

Table 1: Comparison of Etelcalcetide and Alfacalcidol on Bone-Specific Alkaline Phosphatase (BSAP)

StudyTreatment GroupBaseline BSAP (ng/mL, Mean)Change in BSAP (Median [IQR])Between-Group Difference in Change (ng/mL [95% CI])p-value
ETACAR-HD Sub-analysis[1]Etelcalcetide20.3+0.05 [-3.17, 2.75]2.0 [-1.5, 5.4]0.3
Alfacalcidol22.3-1.85 [-6.15, -0.02]

Data from a 1-year randomized trial in 62 hemodialysis patients.[1][2]

Table 2: Effects of Etelcalcetide and Vitamin D Analogs on Various Bone Turnover Markers (from separate studies)

Bone Turnover MarkerEtelcalcetide (Single-Arm Studies)Vitamin D Analogs (Various Analogs, Separate Studies)
Bone Formation Markers
Bone-Specific Alkaline Phosphatase (BSAP)Decreased[3][4]Decreased[5][6][7]
N-terminal propeptide of type I procollagen (P1NP)Data not available in direct comparative studiesDecreased[8]
Bone Resorption Markers
Tartrate-resistant acid phosphatase 5b (TRACP-5b)Data not available in direct comparative studiesData not available in direct comparative studies
C-terminal telopeptide of type I collagen (CTX)Decreased[3][4]Decreased[8]

Note: The data in Table 2 are derived from separate, non-comparative studies and should be interpreted with caution.

Experimental Protocols

ETACAR-HD Sub-analysis (Etelcalcetide vs. Alfacalcidol)

  • Study Design: A sub-analysis of a randomized, controlled, single-blinded trial (ETECAR-HD).[1][2]

  • Participants: 62 hemodialysis patients with secondary hyperparathyroidism (PTH ≥ 300 ng/L) and left ventricular hypertrophy.[9]

  • Intervention: Patients were randomized 1:1 to receive either intravenous etelcalcetide or intravenous alfacalcidol for one year.[2][9]

    • Etelcalcetide Group: Starting dose of 5 mg three times per week, with titration to achieve a target PTH level of 100-300 ng/L.[9]

    • Alfacalcidol Group: Starting dose of 1 µg three times per week, with titration to achieve the same target PTH level.[9]

  • Key Measurements: Serum levels of BSAP were measured at baseline and throughout the study.[1]

Single-Arm Etelcalcetide Study Example

  • Study Design: A multicenter, open-label, single-arm study.

  • Participants: Patients with SHPT undergoing hemodialysis.[10]

  • Intervention: Intravenous etelcalcetide administered for 36 weeks.[10]

  • Key Measurements: Baseline and follow-up measurements of bone turnover markers including BSAP and C-telopeptide (CTX).[10]

Vitamin D Analog (Eldecalcitol vs. Alfacalcidol) Study Example

  • Study Design: A 3-year, randomized, double-blind, active-comparator clinical trial.[8]

  • Participants: Patients with osteoporosis.[8]

  • Intervention: Daily oral administration of either eldecalcitol or alfacalcidol.[8]

  • Key Measurements: Bone turnover markers including serum BSAP, serum procollagen type I N-terminal propeptide (P1NP), and urinary collagen-N-telopeptide (NTX), a marker of bone resorption similar to CTX, were measured at baseline and throughout the study.[8]

Signaling Pathways and Mechanisms of Action

The distinct effects of etelcalcetide and vitamin D analogs on bone metabolism are rooted in their different molecular targets and signaling pathways within bone cells.

Etelcalcetide: Modulating the Calcium-Sensing Receptor

Etelcalcetide is a calcimimetic that acts as an agonist for the Calcium-Sensing Receptor (CaSR), which is expressed on osteoblasts and osteoclasts.[11]

cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Etelcalcetide_OB Etelcalcetide CaSR_OB Calcium-Sensing Receptor (CaSR) Etelcalcetide_OB->CaSR_OB Etelcalcetide_OC Etelcalcetide PLC_OB PLC CaSR_OB->PLC_OB IP3_DAG_OB IP3 / DAG PLC_OB->IP3_DAG_OB Ca_OB ↑ Intracellular Ca²⁺ IP3_DAG_OB->Ca_OB Proliferation_Differentiation_OB ↑ Proliferation & Differentiation Ca_OB->Proliferation_Differentiation_OB RANKL_OB ↓ RANKL Expression Ca_OB->RANKL_OB CaSR_OC Calcium-Sensing Receptor (CaSR) Etelcalcetide_OC->CaSR_OC Apoptosis_Necroptosis ↑ Apoptosis & Necroptosis CaSR_OC->Apoptosis_Necroptosis Resorption_Inhibition ↓ Bone Resorption Apoptosis_Necroptosis->Resorption_Inhibition

Caption: Etelcalcetide signaling in bone cells.

By activating CaSR on osteoblasts, etelcalcetide can promote their proliferation and differentiation while decreasing the expression of RANKL, a key factor for osteoclast formation.[11] In osteoclasts, CaSR activation by etelcalcetide has been shown to induce apoptosis and necroptosis, thereby directly inhibiting bone resorption.[11]

Vitamin D Analogs: Nuclear Receptor-Mediated Gene Regulation

Vitamin D analogs exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in osteoblasts and osteoclasts. This binding leads to the regulation of gene expression.

cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor VitD_Analog_OB Vitamin D Analog VDR_RXR_OB VDR-RXR Complex VitD_Analog_OB->VDR_RXR_OB VDRE_OB Vitamin D Response Element (VDRE) in DNA VDR_RXR_OB->VDRE_OB Gene_Expression_OB ↑ Expression of Osteocalcin, etc. VDRE_OB->Gene_Expression_OB RANKL_Expression_OB ↑ RANKL Expression VDRE_OB->RANKL_Expression_OB RANKL_Signal_Modulation Modulation of RANKL Signaling RANKL_Expression_OB->RANKL_Signal_Modulation RANKL VitD_Analog_OC Vitamin D Analog VDR_OC VDR VitD_Analog_OC->VDR_OC Inhibition_Differentiation ↓ Differentiation VDR_OC->Inhibition_Differentiation VDR_OC->RANKL_Signal_Modulation

Caption: Vitamin D analog signaling in bone cells.

In osteoblasts, the activated VDR-RXR complex binds to Vitamin D Response Elements (VDREs) on DNA, stimulating the expression of genes involved in bone formation, such as osteocalcin. However, it also increases the expression of RANKL, which promotes osteoclast differentiation and bone resorption. In osteoclast precursors, vitamin D analogs can have a direct inhibitory effect on differentiation, though the in vivo effect is a complex interplay with the RANKL produced by osteoblasts.[12]

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing etelcalcetide and a vitamin D analog on bone turnover markers.

Start Patient Recruitment (HD patients with SHPT) Baseline Baseline Data Collection (Bone Turnover Markers, PTH, Ca, P) Start->Baseline Randomization Randomization (1:1) Group_A Etelcalcetide Treatment Arm Randomization->Group_A Group_B Vitamin D Analog Treatment Arm Randomization->Group_B Titration Dose Titration Period (e.g., 4-8 weeks) Group_A->Titration Group_B->Titration Baseline->Randomization Maintenance Maintenance Treatment (e.g., 1 year) Titration->Maintenance FollowUp Follow-up Assessments (Monthly/Quarterly Bone Turnover Markers) Maintenance->FollowUp Endpoint End-of-Study Analysis (Comparison of Changes in Bone Markers) FollowUp->Endpoint

Caption: Workflow of a comparative clinical trial.

Summary and Future Directions

The available direct comparative evidence from the ETACAR-HD sub-analysis suggests no significant difference between etelcalcetide and alfacalcidol in their effects on BSAP over one year in hemodialysis patients.[1][2] However, this study was not specifically designed to assess bone turnover markers. Data from non-comparative studies suggest that both etelcalcetide and various vitamin D analogs can reduce markers of both bone formation and resorption.

The distinct signaling pathways of these two drug classes—etelcalcetide's direct modulation of the CaSR on bone cells versus the genomic regulation by vitamin D analogs via the VDR—highlight the need for more comprehensive head-to-head clinical trials. Future studies should include a broader panel of bone turnover markers, including P1NP and TRACP-5b, to provide a more complete picture of their comparative effects on bone metabolism. Such research is crucial for optimizing therapeutic strategies to not only control SHPT but also to promote bone health in the CKD population.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.